molecular formula C11H15NO B009838 4-(3-Hydroxyphenyl)piperidine CAS No. 110878-71-2

4-(3-Hydroxyphenyl)piperidine

Cat. No.: B009838
CAS No.: 110878-71-2
M. Wt: 177.24 g/mol
InChI Key: FINLIMGQGJZNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxyphenyl)piperidine is a foundational chemical scaffold in medicinal chemistry, recognized for its critical role as a novel pharmacophore for the development of pure opioid receptor antagonists . Unlike traditional opioid antagonists that require specific N-substituents like N-allyl or N-cyclopropylmethyl for antagonist activity, the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class exhibits pure antagonist properties even with an N-methyl group, distinguishing it as a unique lead structure . This core structure has been successfully utilized to design and develop several therapeutically significant antagonists. These include peripherally restricted antagonists such as alvimopan (LY246736), which is clinically used to accelerate GI recovery after surgery without reversing central analgesia, and non-selective antagonists like LY255582, which has been investigated for controlling food consumption . Furthermore, sophisticated derivatives of this pharmacophore, such as the potent and selective κ-opioid receptor antagonist JDTic, have shown significant promise in preclinical research as potential pharmacotherapies for central nervous system disorders including depression, anxiety, and substance abuse . The equatorial orientation of the 3-hydroxyphenyl ring on the piperidine chair conformation is understood to be key for mediating these potent opioid antagonist properties . Consequently, this compound remains a compound of high research value for exploring opioid receptor function and developing new treatments for addiction, eating disorders, and pain management with reduced side effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12-13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINLIMGQGJZNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442024
Record name 4-(3-Hydroxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110878-71-2
Record name 4-(3-Hydroxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Hydroxyphenyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Hydroxyphenyl)piperidine: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, structural characteristics, and pharmacological relevance of 4-(3-Hydroxyphenyl)piperidine. This versatile heterocyclic compound serves as a crucial building block and key pharmacophore in the development of therapeutic agents, particularly those targeting the central nervous system.

Core Properties and Structural Data

This compound, also known as 3-piperidin-4-ylphenol, is a bifunctional molecule featuring a basic secondary amine within a piperidine ring and an acidic phenolic hydroxyl group. These features govern its physicochemical behavior and its utility in medicinal chemistry.

Structural Identifiers

The unique structure of this compound is defined by several key identifiers used in chemical databases and research literature.

IdentifierValue
CAS Number 110878-71-2
Molecular Formula C₁₁H₁₅NO
SMILES C1CNCCC1C2=CC(=CC=C2)O[1]
InChI Key FINLIMGQGJZNRN-UHFFFAOYSA-N[1]
Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the available data for this compound.

PropertyValueNotes
Molecular Weight 177.25 g/mol [2]
Melting Point 142 °C[3] or 225 °C[2]A notable discrepancy exists in the literature, which may be due to different polymorphic forms or measurement conditions.
Boiling Point 236 °C[3]At atmospheric pressure.
Density 1.073 g/cm³[3]
logP (Octanol/Water) ~1.7This is a computationally predicted value. Experimental determination is recommended for confirmation.
pKa Not Experimentally DeterminedThe molecule has two ionizable centers: the basic piperidine nitrogen (expected pKa ~10-11, similar to piperidine's 11.12[4][5]) and the acidic phenol group (expected pKa ~9-10).
Solubility No Quantitative Data AvailableThe parent compound, piperidine, is highly soluble in water.[6] The presence of the lipophilic phenyl group and the polar hydroxyl group suggests moderate solubility in both aqueous and organic solvents.

Pharmacological Significance and Signaling Pathways

The this compound scaffold is a privileged structure in neuropharmacology, primarily recognized for its role in the development of opioid receptor antagonists.[7][8] Furthermore, structurally related analogs have shown high affinity for NMDA receptors, indicating a broader potential for this chemical motif.[9][10]

Opioid Receptor Antagonism

N-substituted derivatives of the this compound core, particularly trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, are a well-established class of pure opioid receptor antagonists.[7][11] Unlike traditional antagonists like naloxone, their activity is not dependent on the N-substituent, but rather on the core structure itself.[1] These compounds act as competitive antagonists at mu (μ), delta (δ), and kappa (κ) opioid receptors.[12][13]

These receptors are G-protein coupled receptors (GPCRs). In their natural state, they are activated by endogenous opioids (e.g., endorphins), which triggers an intracellular signaling cascade, often leading to analgesia. An antagonist based on the this compound scaffold binds to the receptor but does not activate it, thereby blocking the binding of endogenous agonists and preventing the downstream signal.[14]

GPCR_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor Opioid Receptor (GPCR) Active Site gprotein G-Protein receptor->gprotein No Activation agonist Endogenous Opioid (e.g., Endorphin) agonist->receptor Binding Prevented antagonist This compound Derivative antagonist->receptor Binds & Blocks effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector No Signal response Cellular Response (e.g., Analgesia) effector->response Inhibited

Mechanism of Opioid Receptor Antagonism.
NMDA Receptor Modulation

Research on related structures, such as N-substituted 4-(4-hydroxyphenyl)piperidines, has demonstrated potent and selective antagonist activity at the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[9][10][15] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. While the 3-hydroxy isomer has not been as extensively studied in this context, its structural similarity suggests it may be a valuable starting point for designing novel NMDA receptor modulators.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Standard laboratory procedures for key parameters are detailed below.

Determination of Melting Point (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a melting point apparatus.[4][16]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: For a preliminary measurement, heat the sample rapidly to get an approximate melting temperature. For an accurate measurement, cool the block to at least 20°C below the approximate melting point.

  • Measurement: Heat the block slowly, at a rate of 1-2°C per minute, when approaching the expected melting point.

  • Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Determination of pKa (Potentiometric Titration)

This method determines the acid dissociation constants (pKa) by creating a titration curve of pH versus the volume of titrant added.[3][17][18]

Methodology:

  • System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 0.01 M). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration for Basic pKa (Piperidine): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Titration for Acidic pKa (Phenol): Titrate a separate sample solution with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue well past the equivalence points.

  • Data Analysis: Plot pH (y-axis) versus titrant volume (x-axis). The pKa values correspond to the pH at the half-equivalence points. These points can be accurately determined from the inflection points on the curve, often by using the first or second derivative of the plot.

pKa_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) D Add Titrant in Increments A->D B Prepare Analyte Solution (Known Concentration in 0.15M KCl) B->D C Prepare Standardized Titrant (0.1M HCl or 0.1M NaOH) C->D E Stir and Allow to Equilibrate D->E Repeat F Record pH and Volume E->F Repeat F->D Repeat G Plot pH vs. Titrant Volume F->G H Calculate 1st/2nd Derivatives to Find Equivalence Points G->H I Determine pKa (pH at Half-Equivalence Point) H->I

Workflow for pKa Determination via Potentiometric Titration.
Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for experimentally determining the octanol-water partition coefficient (logP).[19][20][21][22]

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer solution. This pre-equilibration is crucial to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be high enough for accurate quantification but low enough to ensure complete solubility.

  • Partitioning: In a screw-cap tube, combine a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity.

  • Equilibration: Agitate the tube at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the tube to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: P = [Concentration]octanol / [Concentration]aqueous logP = log10(P)

References

The Cornerstone of a New Opioid Antagonist Class: A Technical Guide to 4-(3-Hydroxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Pharmacological Significance of a Pivotal Scaffold in Medicinal Chemistry.

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-(3-hydroxyphenyl)piperidine, a core molecular scaffold that has been instrumental in the development of a novel class of opioid receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative pharmacological data, and visualizations of key chemical and biological pathways.

Discovery and Historical Context

The significance of the this compound core emerged from opioid research in the late 1970s. Zimmerman and coworkers identified N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as a structurally unique class of pure opioid receptor antagonists.[1] This was a pivotal discovery, as it established the this compound moiety as a key pharmacophore for opioid receptor antagonism, distinct from the traditional morphinan-based antagonists.[1] The orientation of the 3-hydroxyphenyl group in an equatorial position on the piperidine ring was found to be crucial for the antagonist activity.[2]

Early synthetic work on related structures, such as 3-(1-Methylpiperidin-4-yl)phenol, was reported by McElvain and Clemens, laying some of the foundational chemistry for this class of compounds.[3] The initial exploration of this scaffold's derivatives led to the development of peripherally selective opioid antagonists, such as Alvimopan, and highly selective κ-opioid receptor antagonists like JDTic, highlighting the versatility and importance of the this compound core in modern medicinal chemistry.[1]

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic routes. The most common approaches involve either the construction of the phenylpiperidine system followed by functional group manipulation or the direct formation of the piperidine ring onto a pre-functionalized aromatic precursor. Two primary pathways are detailed below.

Route 1: Catalytic Hydrogenation of a Pyridine Precursor

A prevalent method for the synthesis of the piperidine ring is the catalytic hydrogenation of a corresponding pyridine derivative. This approach offers a direct route to the saturated heterocyclic core.

Experimental Protocol: Catalytic Hydrogenation of 4-(3-Hydroxyphenyl)pyridine

  • Substrate Preparation: The starting material, 4-(3-hydroxyphenyl)pyridine, can be synthesized via Suzuki-Miyaura coupling of 3-bromophenol (or a protected analogue) and a suitable pyridine boronic acid or ester.

  • Hydrogenation Reaction: 4-(3-hydroxyphenyl)pyridine (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or ethanol.[4]

  • A hydrogenation catalyst, typically Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C), is added to the solution (typically 5-10 mol%).[4][5]

  • The reaction mixture is subjected to a hydrogen atmosphere (typically 50-70 bar) in a high-pressure reactor.[4]

  • The reaction is stirred at a controlled temperature (e.g., room temperature to 60°C) for a period of 6 to 24 hours, or until hydrogen uptake ceases.[4][6]

  • Work-up and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.[4]

G cluster_0 Route 1: Catalytic Hydrogenation A 4-(3-Hydroxyphenyl)pyridine B [H2, Catalyst (PtO2 or Rh/C)] Solvent (e.g., Acetic Acid) A->B C This compound B->C

Synthetic Route via Catalytic Hydrogenation.
Route 2: Synthesis via a Piperidone Intermediate and N-Debenzylation

An alternative and highly versatile route involves the use of a piperidone intermediate. This method allows for the introduction of various substituents on the piperidine ring. To obtain the parent compound with an unsubstituted nitrogen, a protecting group strategy is often employed, with the benzyl group being a common choice due to its stability and subsequent facile removal.

Experimental Protocol: N-Debenzylation of N-Benzyl-4-(3-hydroxyphenyl)piperidine

  • Precursor Synthesis: N-benzyl-4-(3-methoxyphenyl)piperidine is first synthesized, for example, by the reaction of N-benzyl-4-piperidone with 3-methoxyphenylmagnesium bromide. The resulting tertiary alcohol is then dehydrated and the double bond reduced.

  • Demethylation: The methoxy group is converted to a hydroxyl group using a demethylating agent such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperatures.

  • N-Debenzylation: The N-benzyl-4-(3-hydroxyphenyl)piperidine (1 equivalent) is dissolved in a solvent such as methanol or ethanol.

  • A palladium-based catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.

  • A hydrogen source is introduced. This can be gaseous hydrogen or a transfer hydrogenation reagent like ammonium formate.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. Purification is performed by column chromatography or recrystallization.

G cluster_1 Route 2: Piperidone Intermediate and Debenzylation D N-Benzyl-4-(3-methoxyphenyl)piperidine E 1. Demethylation (e.g., BBr3) 2. N-Debenzylation (H2, Pd/C) D->E F This compound E->F

Synthesis via N-Protected Intermediate.

Pharmacological Profile

The this compound scaffold serves as a cornerstone for a class of potent opioid receptor antagonists. The pharmacological activity is highly dependent on the substitution at the piperidine nitrogen. While extensive data exists for various N-substituted derivatives, there is a notable lack of publicly available binding affinity data for the parent unsubstituted this compound. The data presented below is for the closest, well-characterized analogs.

Opioid Receptor Binding Affinity

The antagonist properties of N-substituted 4-(3-hydroxyphenyl)piperidines have been evaluated at the µ (mu), δ (delta), and κ (kappa) opioid receptors. The following table summarizes the antagonist equilibrium constants (Ke) from in vitro [³⁵S]GTPγS functional assays for key N-substituted analogs without the 3,4-dimethyl substitution.

CompoundN-Substituentµ-Opioid Receptor Ke (nM)δ-Opioid Receptor Ke (nM)κ-Opioid Receptor Ke (nM)Reference
8a Methyl4300Inactive36.8[3]
8b Phenylpropyl8.4734.336.8[3]

Lower Ke values indicate higher antagonist potency.

The data clearly indicates that the nature of the N-substituent dramatically influences the potency and selectivity of these compounds as opioid antagonists. The N-phenylpropyl substitution (compound 8b ) results in a significant increase in potency at the µ and δ receptors compared to the N-methyl analog (compound 8a ).[3]

Signaling Pathway and Mechanism of Action

As opioid receptor antagonists, these compounds bind to the opioid receptors but do not elicit a biological response. Instead, they block the binding of endogenous or exogenous opioid agonists, thereby inhibiting their effects. The interaction with the G-protein coupled opioid receptors prevents the conformational changes necessary for G-protein activation and subsequent downstream signaling cascades.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to stimulate or inhibit agonist-mediated G-protein activation.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells.

  • Assay Buffer: A buffer containing GDP, MgCl₂, NaCl, and a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is prepared.

  • Incubation: The cell membranes are incubated with the test compound (antagonist) at various concentrations, a known opioid agonist (to stimulate the receptor), and the assay buffer.

  • Binding and Filtration: The mixture is incubated to allow for [³⁵S]GTPγS to bind to the activated G-proteins. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from free [³⁵S]GTPγS.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The antagonist potency (Ke) is determined by measuring the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.

G cluster_2 Opioid Receptor Antagonism Agonist Opioid Agonist Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds & Activates Antagonist This compound Derivative Antagonist->Receptor Binds & Blocks G_Protein G-Protein (GDP-bound) Receptor->G_Protein Activates No_Signal Signaling Blocked Receptor->No_Signal G_Protein_Active G-Protein (GTP-bound) G_Protein->G_Protein_Active GDP/GTP Exchange Signaling Downstream Signaling Cascade G_Protein_Active->Signaling

Mechanism of Opioid Receptor Antagonism.

Conclusion

This compound is a fundamentally important structural motif in the field of opioid research. Its discovery as a core component of a novel class of opioid antagonists has spurred the development of new therapeutic agents with improved pharmacological profiles. The synthetic routes to this scaffold are well-established, allowing for extensive structure-activity relationship studies. While the pharmacological profile of the parent compound remains to be fully elucidated in the public domain, the data on its N-substituted derivatives underscore the critical role of this scaffold in the design of potent and selective opioid receptor modulators. Further investigation into the pharmacology of the core structure and its derivatives will undoubtedly continue to yield valuable insights for the development of new therapeutics.

References

A Technical Guide to 4-(3-Hydroxyphenyl)piperidine (CAS: 110878-71-2): Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-hydroxyphenyl)piperidine, a key heterocyclic scaffold in medicinal chemistry. It details a plausible synthetic route, summarizes its physicochemical properties, and explores its significant role as a pharmacophore in the development of antagonists for crucial neurological targets, including opioid and NMDA receptors. This document includes detailed experimental protocols for synthesis and biological evaluation, quantitative data on the activity of its derivatives, and visualizations of the relevant signaling pathways to support further research and drug development efforts.

Chemical and Physical Properties

This compound, also known as 3-(piperidin-4-yl)phenol, is a versatile organic compound with a growing significance in pharmaceutical research. Its chemical structure, featuring a piperidine ring attached to a phenol group at the meta position, provides a valuable framework for designing molecules with specific biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 110878-71-2N/A
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.25 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 225 °C[1]
Boiling Point 320.9 °C at 760 mmHg[2]
Density 1.073 g/cm³[2]
Synonyms 3-(4-Piperidyl)phenol, 3-piperidin-4-ylphenol[3][4]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors like 4-piperidone. A common strategy involves the introduction of the 3-hydroxyphenyl moiety followed by deprotection steps.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route based on established methodologies for the synthesis of 4-arylpiperidines.

Step 1: N-Protection of 4-Piperidone

  • Dissolve 4-piperidone hydrochloride in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (TEA), to neutralize the hydrochloride salt.

  • Introduce a protecting group for the amine, such as benzyl bromide, to form 1-benzyl-4-piperidone.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Step 2: Grignard Reaction with 3-Bromoanisole

  • Prepare a Grignard reagent from 3-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Add the solution of 1-benzyl-4-piperidone dropwise to the Grignard reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography to obtain 1-benzyl-4-(3-methoxyphenyl)piperidin-4-ol.

Step 3: Dehydration

  • Dissolve the tertiary alcohol from the previous step in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC for the formation of 1-benzyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine.

  • Purify the resulting alkene by column chromatography.

Step 4: Reduction of the Double Bond

  • Dissolve the tetrahydropyridine derivative in a solvent like ethanol.

  • Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Filter the catalyst and concentrate the solvent to yield 1-benzyl-4-(3-methoxyphenyl)piperidine.

Step 5: Demethylation and N-Debenzylation

  • Cleavage of the methyl ether can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

  • The N-benzyl group can be removed by catalytic hydrogenation, often under more stringent conditions or using alternative methods like transfer hydrogenation. This step yields the final product, this compound.

Purification Protocol

The final compound is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether, to afford a crystalline solid. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product 4-Piperidone 4-Piperidone N-Protection N-Protection 4-Piperidone->N-Protection 3-Bromoanisole 3-Bromoanisole Grignard Reaction Grignard Reaction 3-Bromoanisole->Grignard Reaction N-Protection->Grignard Reaction Dehydration Dehydration Grignard Reaction->Dehydration Reduction Reduction Dehydration->Reduction Deprotection Deprotection Reduction->Deprotection This compound This compound Deprotection->this compound

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound serves as a foundational scaffold for a multitude of biologically active compounds, particularly those targeting the central nervous system. Its derivatives have been extensively studied as antagonists of opioid and N-methyl-D-aspartate (NMDA) receptors.

Opioid Receptor Antagonism

Derivatives of this compound, most notably the N-substituted and C3,C4-dimethylated analogs, have been identified as potent and pure opioid receptor antagonists.[5][6] These compounds exhibit affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs). As antagonists, they bind to these receptors without activating them, thereby blocking the effects of endogenous and exogenous opioids. This property makes them valuable tools for studying opioid pharmacology and potential therapeutic agents for conditions such as opioid-induced constipation and as appetite suppressants.[6]

Table 2: Opioid Receptor Antagonist Activity of this compound Derivatives

CompoundReceptorAssay TypeActivity (Kₑ, nM)Reference
(3R,4R)-LY255582µ, δ, κ[³⁵S]GTPγSPotent Antagonist[6]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidineµ, δ, κ[³⁵S]GTPγS8.47, 34.3, 36.8[7]
N-methyl-4-(3-hydroxyphenyl)piperidineµ, κ[³⁵S]GTPγSAntagonist[7]
NMDA Receptor Antagonism

The 4-phenylpiperidine scaffold is also a key feature in antagonists of the NMDA receptor, a glutamate-gated ion channel critical for synaptic plasticity and memory function.[8] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage. N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidines have demonstrated high potency and selectivity as antagonists at the NR1A/2B subtype of the NMDA receptor.[8] While direct data for this compound is less reported, its structural similarity suggests potential activity at this receptor class.

Table 3: NMDA Receptor Antagonist Activity of a Representative 4-Arylpiperidine Derivative

CompoundReceptor SubtypeAssay TypeActivity (IC₅₀, µM)Reference
N-(4-phenylbutyl)-4-(4-hydroxyphenyl)piperidineNR1A/2BElectrophysiology0.022[8]
Signaling Pathways

As an antagonist, this compound and its derivatives are expected to inhibit the downstream signaling cascades initiated by agonist binding to their respective receptors.

Opioid receptors are inhibitory GPCRs. Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[9][10] An antagonist would prevent these events from occurring.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Opioid_Agonist Opioid Agonist Opioid_Agonist->Opioid_Receptor Activates Antagonist This compound (Antagonist) Antagonist->Opioid_Receptor Blocks

Caption: Antagonism of the Opioid Receptor Signaling Pathway.

NMDA receptors are ligand-gated ion channels that require both glutamate and a co-agonist (glycine or D-serine) to open.[11] At resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺). Depolarization removes this block, allowing calcium (Ca²⁺) influx upon agonist binding, which triggers various downstream signaling cascades involved in synaptic plasticity.[11] An antagonist would prevent channel opening and subsequent Ca²⁺ influx.

NMDA_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDA_Receptor NMDA Receptor (Ion Channel) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds Antagonist This compound Derivative (Antagonist) Antagonist->NMDA_Receptor Blocks Mg_ion Mg²⁺ Mg_ion->NMDA_Receptor Blocks (Voltage-dependent) Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Activates

Caption: Antagonism of the NMDA Receptor Signaling Pathway.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound and its derivatives for opioid or NMDA receptors.

Protocol:

  • Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO cells transfected with human µ-opioid receptor).

  • Incubate the membrane homogenates with a specific radioligand (e.g., [³H]-DAMGO for µ-opioid receptor) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To assess the functional activity (agonist or antagonist) of compounds at G-protein coupled receptors like the opioid receptors.

Protocol:

  • Use cell membranes expressing the opioid receptor of interest.

  • In the presence of GDP, incubate the membranes with a sub-maximal concentration of a known agonist (e.g., DAMGO) and varying concentrations of the test compound.

  • Add [³⁵S]GTPγS and continue the incubation.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

  • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Antagonists will inhibit the agonist-stimulated binding of [³⁵S]GTPγS. Calculate the antagonist equilibrium dissociation constant (Kₑ).

Conclusion and Future Directions

This compound is a privileged scaffold in medicinal chemistry, providing the basis for potent antagonists of key neurological receptors. The synthetic accessibility and the rich structure-activity relationship data available for its derivatives make it an attractive starting point for the design of novel therapeutics for a range of disorders, including pain, addiction, and neurodegenerative diseases. Future research should focus on elucidating the precise binding modes of these compounds and exploring further structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical entity.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(3-Hydroxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-(3-hydroxyphenyl)piperidine derivatives, a significant class of compounds primarily targeting opioid receptors. This document details their molecular interactions, impact on signaling pathways, quantitative pharmacological data, and the experimental protocols used for their characterization.

Core Mechanism of Action: Opioid Receptor Antagonism

The predominant mechanism of action for this compound derivatives is the antagonism of opioid receptors, which are G-protein coupled receptors (GPCRs).[1] Unlike opioid agonists that activate these receptors, these derivatives bind to the receptors without initiating the downstream signaling cascade. This blockade effectively prevents endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid drugs from binding to and activating the receptors.

The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a well-studied class of pure opioid receptor antagonists.[2][3] Their antagonist properties are conferred by the core structure, with the N-substituent primarily influencing potency and receptor selectivity.[4][5] Structural studies suggest that an equatorial orientation of the 3-hydroxyphenyl group within the piperidine chair conformation is crucial for their antagonist activity.[1][2]

These compounds have been instrumental in the development of peripherally selective opioid antagonists like Alvimopan and highly potent and selective κ-opioid receptor antagonists such as JDTic.[2][3][6] The core this compound scaffold serves as a versatile pharmacophore for designing opioid receptor modulators with diverse selectivity profiles.

Signaling Pathways Modulated by this compound Derivatives

As antagonists, these compounds inhibit the canonical signaling pathways activated by opioid receptor agonists. Opioid receptors typically couple to inhibitory G-proteins (Gαi/o). Upon agonist binding, this leads to the dissociation of the G-protein heterotrimer and subsequent downstream effects. By blocking agonist binding, the this compound derivatives prevent these events.

dot

OR Opioid Receptor (μ, δ, κ) G_protein Gαi/oβγ Heterotrimer OR->G_protein G_alpha Gαi/o-GTP G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Antagonist This compound Derivative (Antagonist) Antagonist->OR G_alpha->AC Inhibition (Blocked) Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel ATP ATP ATP->AC

Caption: Opioid Receptor Antagonism Signaling Pathway.

Quantitative Data Presentation

The binding affinities (Ki) and functional antagonist potencies (Ke) of these derivatives are determined through radioligand binding assays and functional assays, respectively. The following tables summarize key quantitative data for representative compounds from this class.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives

Compound N-Substituent μ-Opioid (Ki, nM) δ-Opioid (Ki, nM) κ-Opioid (Ki, nM) Reference
JDTic (3R)-7-hydroxy-N-((1S)-1-[...]-propyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide - - 0.3 [6]
4b - High Affinity - - [2]

| LY99335 | Methyl | - | - | - |[2] |

Note: '-' indicates data not specified in the provided search results. The structure of the JDTic N-substituent is complex and abbreviated for clarity.

Table 2: Functional Antagonist Potency (Ke or IC50, nM) of Selected Derivatives in [³⁵S]GTPγS Assay

Compound N-Substituent μ-Opioid (Ke/IC50, nM) δ-Opioid (Ke/IC50, nM) κ-Opioid (Ke/IC50, nM) Reference
JDTic (Complex, see above) - >16600 (selectivity ratio) 0.006 [6]
N-phenylpropyl analog (4b) Phenylpropyl 0.88 13.4 4.09 [4][7]
N-methyl analog (4a) Methyl 508 No antagonism 194 [4][7]
(3R)-methyl piperazine (5c) Phenylpropyl 1.01 6.99 1.57 [1]

| 4b (piperidine) | Phenylpropyl | 8.47 | 34.3 | 36.8 |[4][7] |

Experimental Protocols

The characterization of this compound derivatives relies on standardized in vitro pharmacological assays.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor (μ, δ, or κ).

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors).

  • Test Compound: The this compound derivative of interest.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., Naloxone).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Methodology:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a standardized protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific antagonist, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

start Start prep Prepare Reagents: Membranes, Radioligand, Test Compound, Buffers start->prep setup Set up 96-well Plate: Total, Non-specific, and Competitive Binding Wells prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Scintillation Counting (Measure CPM) wash->count analyze Data Analysis: Calculate IC50 and Ki (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying G-protein activation. For an antagonist, it measures the ability to block agonist-stimulated G-protein activation.

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50 for agonists, Ke for antagonists).

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Agonist: A known selective opioid agonist (e.g., DAMGO for μ-receptors).

  • Test Compound: The this compound derivative.

  • [³⁵S]GTPγS: A non-hydrolyzable radiolabeled GTP analog.

  • GDP: Guanosine diphosphate, to facilitate the binding of [³⁵S]GTPγS upon receptor activation.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

  • Filtration Apparatus and Scintillation Counter.

Methodology:

  • Membrane Preparation: As described for the binding assay.

  • Assay Setup:

    • To determine antagonist activity: Pre-incubate the cell membranes with various concentrations of the test compound.

    • Add a fixed concentration of a selective agonist to stimulate the receptor.

    • Add [³⁵S]GTPγS and GDP to the mixture.

  • Incubation: Incubate the plate (e.g., at 30°C for 45-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.

  • Filtration and Washing: As described for the binding assay.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS.

  • Data Analysis:

    • Plot the agonist-stimulated [³⁵S]GTPγS binding against the concentration of the antagonist.

    • Determine the IC50 of the antagonist (the concentration that inhibits 50% of the maximal agonist response).

    • Calculate the functional antagonist potency constant (Ke) using the Cheng-Prusoff or a similar equation, which accounts for the concentration and affinity of the agonist used.

dot

start Start prep Prepare Reagents: Membranes, Agonist, Antagonist, [35S]GTPγS, GDP, Buffers start->prep pre_incubate Pre-incubate Membranes with Varying Antagonist Concentrations prep->pre_incubate stimulate Add Fixed Concentration of Agonist to Stimulate Receptor pre_incubate->stimulate add_gtp Add [35S]GTPγS and GDP to Initiate Binding stimulate->add_gtp incubate Incubate to Allow G-Protein Activation and Binding add_gtp->incubate filter Rapid Filtration to Separate Bound from Free [35S]GTPγS incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Determine IC50 and Ke count->analyze end End analyze->end

Caption: Experimental Workflow for [³⁵S]GTPγS Antagonist Assay.

Conclusion

This compound derivatives represent a foundational scaffold in opioid pharmacology, primarily functioning as competitive antagonists at μ, δ, and κ opioid receptors. Their mechanism involves direct blockade of the receptor, preventing agonist-induced G-protein signaling. The versatility of this chemical class has enabled the development of compounds with tailored selectivity and pharmacokinetic profiles, making them invaluable tools for research and potential therapeutic agents for conditions ranging from postoperative ileus to depression and substance abuse disorders. The experimental protocols detailed herein are central to the continued exploration and development of novel ligands based on this important pharmacophore.

References

The 4-(3-Hydroxyphenyl)piperidine Scaffold: A Versatile Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-hydroxyphenyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse range of biologically active compounds. Its inherent structural features, including a basic nitrogen atom, a rigid piperidine ring, and a crucial phenolic hydroxyl group, allow for multifaceted interactions with various biological targets. This guide provides a comprehensive overview of the biological activities associated with this scaffold, with a primary focus on its well-established role in modulating opioid receptor function. Furthermore, its interactions with dopamine and sigma receptors will be explored. This document aims to be a valuable resource by presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing relevant signaling pathways and workflows.

Biological Activities and Therapeutic Potential

The this compound core has been extensively derivatized, leading to the discovery of compounds with a wide spectrum of pharmacological activities. The most prominent of these is its role in the development of opioid receptor antagonists.

Opioid Receptor Modulation

Derivatives of the this compound scaffold have been instrumental in the development of potent and selective opioid receptor antagonists. These compounds have been crucial tools for studying the physiological roles of opioid receptors and have led to the development of clinically significant drugs.

A significant body of research has focused on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which have been identified as a class of pure opioid receptor antagonists.[1][2] Unlike traditional opioid antagonists where the nature of the N-substituent dictates antagonist activity, in this class of compounds, the antagonist properties are an intrinsic feature of the scaffold itself.[3] The N-substituent primarily influences potency and receptor selectivity.[3]

Key examples of compounds built upon this scaffold include:

  • Alvimopan: A peripherally acting μ-opioid receptor antagonist used to manage postoperative ileus.[1][2]

  • JDTic: A potent and selective κ-opioid receptor antagonist that has been investigated for the treatment of depression, anxiety, and substance abuse disorders.[1][2][4]

The antagonist activity of these compounds is mediated through their interaction with G-protein coupled opioid receptors.[5] This interaction prevents the downstream signaling cascade typically initiated by endogenous or exogenous opioid agonists.

Dopamine Receptor Interaction

The this compound scaffold has also been explored for its interaction with dopamine receptors. Certain derivatives have shown affinity for D2 dopamine receptors, suggesting potential applications in the treatment of central nervous system disorders.[6][7] For instance, (S)-(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine ((S)-3-PPP) has been identified as a compound that can stimulate presynaptic dopamine autoreceptors while blocking postsynaptic receptors, a profile that has been investigated for potential antipsychotic applications.[6]

Sigma Receptor Activity

Compounds containing the this compound moiety have also demonstrated affinity for sigma receptors.[8][9] The sigma-1 receptor, in particular, is a unique intracellular chaperone protein involved in cellular stress responses.[5][10] Ligands targeting this receptor have shown therapeutic potential in a variety of neurological and psychiatric disorders.[5] The interaction of this compound derivatives with sigma receptors highlights the scaffold's versatility in targeting a range of receptors beyond the classical opioid and dopamine systems.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of representative compounds containing the this compound scaffold at various receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
JDTic--0.3[4]
N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine Low NanomolarLow NanomolarLow Nanomolar[5]
(3R)-3-methyl-4-(3-hydroxyphenyl)piperazine Low NanomolarLow NanomolarLow Nanomolar[5]

Table 2: Opioid Receptor Functional Antagonist Potency (Ke or IC50, nM) of this compound Derivatives

CompoundAssayμ-Opioid Receptor (Ke/IC50, nM)δ-Opioid Receptor (Ke/IC50, nM)κ-Opioid Receptor (Ke/IC50, nM)Reference
JDTic[³⁵S]GTPγS->166000.006[4]
N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine [³⁵S]GTPγSLow NanomolarLow NanomolarLow Nanomolar[5]
(3R)-3-methyl-4-(3-hydroxyphenyl)piperazine [³⁵S]GTPγSLow NanomolarLow NanomolarLow Nanomolar[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

[³⁵S]GTPγS Binding Assay for Opioid Receptor Antagonism

This assay measures the functional consequence of receptor occupancy by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Antagonists inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Agonist (e.g., DAMGO for μ, DPDPE for δ, U-69,593 for κ).

  • Test compound (this compound derivative).

  • Scintillation cocktail.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.

  • Reaction Mixture: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations.

    • Agonist at a fixed concentration (typically EC₈₀).

    • GDP (final concentration ~10 μM).

    • Cell membranes (10-20 μg protein/well).

    • [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the concentration-response curve. The Ke value can be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

  • Test compound.

  • Non-specific binding control (e.g., naloxone at a high concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the [³⁵S]GTPγS assay.

  • Reaction Mixture: In a 96-well plate, set up the following for total binding, non-specific binding, and competitive binding:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

    • Competitive Binding: Assay buffer, radioligand, test compound at various concentrations, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Washing: Terminate the reaction and wash the filters as described above.

  • Counting: Measure radioactivity as described above.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Analgesic Assays

This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., mice or rats).

  • At a predetermined time after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the latency to the first sign of a pain response, such as licking a paw or jumping.[2][11]

  • A cut-off time is set to prevent tissue damage. An increase in the response latency compared to the control group indicates an analgesic effect.

This test evaluates the peripheral analgesic activity of a compound by measuring the reduction in visceral pain-induced writhing.

Procedure:

  • Administer the test compound or vehicle to mice.

  • After a set period, inject a dilute solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).[12][13]

  • Observe the animals and count the number of writhes over a specific time period (e.g., 20 minutes).[14]

  • A reduction in the number of writhes compared to the control group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G_protein_coupled_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binds to G-protein (inactive) G-protein (inactive) Opioid Receptor->G-protein (inactive) Activates G-protein (active) G-protein (active) G-protein (inactive)->G-protein (active) GDP -> GTP Adenylate Cyclase Adenylate Cyclase G-protein (active)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases production of Cellular Response Cellular Response cAMP->Cellular Response Leads to

Caption: G-protein coupled opioid receptor signaling pathway.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds to Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits Ion Channels Ion Channels Gi/o Protein->Ion Channels Modulates cAMP cAMP Adenylate Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Leads to Ion Channels->Cellular Response Leads to

Caption: Dopamine D2 receptor signaling pathway.

Sigma_1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_downstream Downstream Effects Sigma-1 Receptor Sigma-1 Receptor BiP BiP Sigma-1 Receptor->BiP Dissociates from IP3 Receptor IP3 Receptor Sigma-1 Receptor->IP3 Receptor Modulates Ion Channel Modulation Ion Channel Modulation Sigma-1 Receptor->Ion Channel Modulation Leads to Ca2+ Signaling Ca2+ Signaling IP3 Receptor->Ca2+ Signaling Regulates Ligand Ligand Ligand->Sigma-1 Receptor Binds to Cellular Stress Cellular Stress Cellular Stress->Sigma-1 Receptor Activates Cell Survival Cell Survival Ca2+ Signaling->Cell Survival Promotes Ion Channel Modulation->Cell Survival Promotes

Caption: Sigma-1 receptor signaling mechanism.

Experimental_Workflow_Antagonist_Screening Compound Library Compound Library Primary Screening Primary Screening (Radioligand Binding Assay) Compound Library->Primary Screening Hit Identification Hit Identification (High Affinity Binders) Primary Screening->Hit Identification Hit Identification->Compound Library No Functional Assay Functional Assay ([³⁵S]GTPγS Assay) Hit Identification->Functional Assay Yes Lead Identification Lead Identification (Potent Antagonists) Functional Assay->Lead Identification Lead Identification->Primary Screening No In Vivo Testing In Vivo Testing (Hot Plate, Writhing Test) Lead Identification->In Vivo Testing Yes Lead Optimization Lead Optimization In Vivo Testing->Lead Optimization

Caption: Experimental workflow for opioid antagonist screening.

Conclusion

The this compound scaffold remains a remarkably versatile and fruitful starting point for the design and discovery of novel therapeutic agents. Its ability to interact with a range of important biological targets, most notably the opioid, dopamine, and sigma receptors, underscores its significance in medicinal chemistry. The extensive structure-activity relationship studies conducted on this scaffold have provided invaluable insights into the molecular determinants of receptor binding and functional activity. This guide has aimed to consolidate the key biological data, experimental methodologies, and signaling pathways associated with this important chemical entity, providing a solid foundation for future research and development endeavors in this exciting area of drug discovery.

References

In Vitro Pharmacology of 4-(3-Hydroxyphenyl)piperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 4-(3-hydroxyphenyl)piperidine analogs, a class of compounds extensively studied for their interactions with opioid receptors. This document details their synthesis, receptor binding affinities, and functional activities, presenting quantitative data in a clear, comparative format. Furthermore, it offers detailed experimental protocols for key in vitro assays and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of the pharmacological properties of these analogs.

Core Concepts and Rationale

N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines represent a novel pharmacophore of pure opioid receptor antagonists.[1][2] Unlike traditional opioid antagonists where the nature of the N-substituent dictates antagonist activity, the antagonist properties of this class are a consequence of substitution on the piperidine ring itself.[1] The N-substituent, however, plays a crucial role in modulating the potency and selectivity of these compounds for the different opioid receptor subtypes (μ, δ, and κ).[1][3] Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological profile of these analogs, leading to the development of peripherally selective antagonists and compounds with high affinity for specific opioid receptors.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of various this compound analogs at human μ, δ, and κ opioid receptors. The data is compiled from studies utilizing [³⁵S]GTPγS binding assays, which measure the functional consequence of receptor activation.[2][5]

Table 1: In Vitro Opioid Receptor Antagonist Potency (Ke, nM) of Structurally Rigid this compound Analogs [2]

Compoundμ (DAMGO) Ke (nM)δ (DPDPE) Ke (nM)κ (U69,593) Ke (nM)
7 241 ± 652390 ± 440479 ± 130
6 IAIA>8000
8 18 ± 6244 ± 7542 ± 10
9 0.48 ± 0.028.8 ± 32.9 ± 1
10 0.02 ± 0.010.74 ± 0.30.39 ± 0.2
11 54.6 ± 1785 ± 26IA
13 3.5 ± 1156 ± 9050.2 ± 14
12 0.42 ± 0.0289 ± 4640.8 ± 15
2 IAIA2700 ± 1300
3 974 ± 230Agonist479 ± 150
4 29.3 ± 3681 ± 240134 ± 27
5 0.08 ± 0.031.21 ± 0.40.44 ± 0.2

IA = Inactive

Table 2: In Vitro Opioid Receptor Antagonist Potency (Ke, nM) of N-Substituted 4-(3-Hydroxyphenyl)piperazine Analogs [5]

Compoundμ (DAMGO) Ke (nM)δ (DPDPE) Ke (nM)κ (U69,593) Ke (nM)
5a 8.4734.336.8
5b 0.8813.44.09
5c 1.016.991.57

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for μ, δ, and κ opioid receptors.[6]

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate the inhibitory constant (Ki).

Materials:

  • Receptor Source: Cell membranes from stable cell lines expressing recombinant human μ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).

  • Radioligands:

    • For μ receptors: [³H]-DAMGO

    • For δ receptors: [³H]-DPDPE

    • For κ receptors: [³H]-U-69,593

  • Test Compound: this compound analog of interest.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.[2][5][7]

Objective: To determine the potency (EC50 or Ke) and efficacy (Emax) of a test compound as an agonist or antagonist at opioid receptors.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Agonists: Selective agonists for each receptor subtype (e.g., DAMGO for μ, DPDPE for δ, U-69,593 for κ).

  • Test Compound: this compound analog.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup (for Antagonist Determination): In a 96-well plate, add the following:

    • Assay buffer

    • GDP (typically 10-30 µM)

    • Membrane suspension

    • Varying concentrations of the test compound (antagonist).

    • A fixed concentration of the selective agonist (at its EC80).

    • [³⁵S]GTPγS (0.05-0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Quantification: As described in the radioligand binding assay protocol.

Data Analysis:

  • For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine EC50 and Emax values.

  • For Antagonists: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50. The Ke value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[8] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The two major pathways are the G protein-dependent pathway and the β-arrestin-dependent pathway.[8][9]

Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist Agonist Opioid_Receptor Opioid Receptor (GPCR) Agonist->Opioid_Receptor Binding G_Protein Gαi Gβγ Opioid_Receptor->G_Protein Activation GRK GRK Opioid_Receptor->GRK Phosphorylation Adenylyl_Cyclase Adenylyl_Cyclase G_Protein:Gαi->Adenylyl_Cyclase Inhibition Ion_Channels Ion_Channels G_Protein:Gβγ->Ion_Channels Modulation MAPK_ERK MAPK/ERK Pathway G_Protein:Gβγ->MAPK_ERK Activation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Receptor_P Phosphorylated Receptor GRK->Receptor_P Beta_Arrestin β-Arrestin Receptor_P->Beta_Arrestin Recruitment Beta_Arrestin->MAPK_ERK Activation Internalization Internalization Beta_Arrestin->Internalization Receptor Desensitization Experimental_Workflow Start Start: Compound Synthesis Radioligand_Binding Radioligand Competition Binding Assay Start->Radioligand_Binding Functional_Assay [³⁵S]GTPγS Functional Assay Start->Functional_Assay Data_Analysis_Binding Data Analysis: Determine Ki Radioligand_Binding->Data_Analysis_Binding Data_Analysis_Functional Data Analysis: Determine EC50/Ke & Emax Functional_Assay->Data_Analysis_Functional SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis_Binding->SAR_Analysis Data_Analysis_Functional->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Substituted 4-(3-Hydroxyphenyl)piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-substituted 4-(3-hydroxyphenyl)piperidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of opioid receptor modulators. Compounds based on this core structure have led to the discovery of potent and selective antagonists for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] This technical guide provides a detailed examination of the structure-activity relationships (SAR) for this class of compounds, focusing on how modifications to the N-substituent and the piperidine ring influence their pharmacological profile. A key finding for this class is that, unlike traditional opioid antagonists like naloxone, the antagonist properties are not solely dependent on the type of N-substituent; even N-methyl analogues can act as pure antagonists.[3][4]

The guide will present quantitative data in structured tables, detail relevant experimental protocols, and use visualizations to illustrate key concepts, workflows, and signaling pathways pertinent to researchers in drug discovery and development.

Core Pharmacophore and Binding Conformation

The interaction of N-substituted 4-(3-hydroxyphenyl)piperidines with opioid receptors is governed by key structural features and a specific binding conformation.

  • The 3-Hydroxyphenyl Group: The phenolic hydroxyl group is a critical pharmacophoric element, acting as a hydrogen bond donor and mimicking the phenolic moiety of endogenous opioid peptides and morphine alkaloids.

  • The Piperidine Nitrogen: The basic nitrogen atom is essential for forming a salt bridge with an acidic residue (typically an aspartic acid) in the receptor's binding pocket.

  • Conformational Preference: X-ray crystallography and NMR studies have revealed that the piperidine ring typically adopts a chair conformation.[1] For optimal antagonist activity, the 4-(3-hydroxyphenyl) group assumes an equatorial orientation.[1][4] This conformation is believed to be the one that mediates the opioid antagonist properties of this class of compounds.[1]

Structure-Activity Relationship (SAR) Analysis

Influence of Piperidine Ring Substitution

The substitution pattern on the piperidine ring is a major determinant of the pharmacological activity, dictating whether a compound will act as an agonist, a mixed agonist-antagonist, or a pure antagonist.

The trans-3,4-dimethyl substitution on the piperidine ring is particularly significant. N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a well-established class of pure opioid receptor antagonists.[1][3][5] The removal or alteration of these methyl groups can dramatically change the activity profile. For instance, analogues lacking the 3- or 4-methyl groups, or those with a cis configuration, may exhibit mixed agonist-antagonist properties.[3]

The stereochemistry of these methyl groups is also crucial. For the trans-3,4-dimethyl analogues, the (3R,4R)-isomer is generally a more potent antagonist than the corresponding (3S,4S)-isomer.[1]

Caption: SAR logical flow for 4-(3-hydroxyphenyl)piperidines.

Influence of the N-Substituent

While ring substitution often defines the intrinsic activity (antagonist vs. agonist), the N-substituent plays a critical role in modulating the potency and receptor selectivity.

  • N-Methyl vs. N-Phenylpropyl: In a series of 4-(3-hydroxyphenyl)piperidines lacking C3/C4 methyl groups, the N-phenylpropyl analogue (8b ) was found to be 507-fold and 47-fold more potent at µ and δ receptors, respectively, than its N-methyl counterpart (8a ).[3] This demonstrates that larger, more lipophilic N-substituents can significantly enhance antagonist potency.

  • Diverse Functionality: A wide range of N-substituents has been explored to optimize properties such as peripheral selectivity. By derivatizing the core scaffold with functional groups varying in size, polarity, and charge, researchers have developed peripherally restricted antagonists for treating gastrointestinal motility disorders.[1][6] For example, alvimopan, a peripherally selective µ-opioid receptor antagonist, emerged from such studies.[2]

Quantitative SAR Data

The following tables summarize the quantitative data for key compounds, illustrating the SAR principles discussed.

Table 1: Opioid Receptor Antagonist Potencies (Ke, nM) of Piperidine Analogs [3]

CompoundN-SubstituentPiperidine Substitutionµ-Receptor (Ke)δ-Receptor (Ke)κ-Receptor (Ke)
2a Methyltrans-3,4-dimethyl508No Antagonism194
2b Phenylpropyltrans-3,4-dimethyl0.8813.44.09
8a MethylUnsubstituted43001620>10000
8b PhenylpropylUnsubstituted8.4734.336.8

Data from a [35S]GTPγS functional assay.

Experimental Protocols

Reproducible and valid pharmacological data relies on well-defined experimental protocols. The following are representative methodologies for determining the opioid receptor affinity and functional activity of N-substituted 4-(3-hydroxyphenyl)piperidines.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.[7]

1. Objective: To determine the Ki of a test compound for the human µ-opioid receptor.

2. Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist), used at a concentration near its Kd (e.g., 0.5 nM).

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well plate, cell harvester with glass fiber filters, and a scintillation counter.

3. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[7]

  • Assay Setup (in triplicate):

    • Total Binding: Assay buffer, [3H]-DAMGO, and membrane suspension.[7]

    • Non-specific Binding: Assay buffer, [3H]-DAMGO, 10 µM Naloxone, and membrane suspension.[7]

    • Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound (e.g., 10-11 to 10-5 M), and membrane suspension.[7]

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[7]

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[7]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Determine IC50: Use non-linear regression to find the concentration of the test compound that inhibits 50% of specific binding (IC50).[7]

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: [35S]GTPγS Functional Assay

This assay measures the functional activity of a compound by monitoring its effect on G-protein activation. For an antagonist, it measures the ability to inhibit agonist-stimulated G-protein activation.[4]

1. Objective: To determine the antagonist potency (Ke) of a test compound at the µ, δ, and κ opioid receptors.

2. Principle: Agonist binding to a Gi/o-coupled receptor (like opioid receptors) stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses the non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated G-proteins. An antagonist will inhibit the increase in [35S]GTPγS binding stimulated by a known agonist.

3. Materials:

  • Receptor Source: Membranes from cells expressing cloned human µ, δ, or κ receptors.

  • Agonists: DAMGO (for µ), DPDPE (for δ), and U-69,593 (for κ).[4]

  • Radioligand: [35S]GTPγS.

  • Assay Buffer: Containing Tris-HCl, MgCl2, EDTA, NaCl, and GDP.

4. Procedure:

  • Pre-incubate membranes with varying concentrations of the test antagonist.

  • Add a fixed concentration of the selective agonist (e.g., EC90 concentration) to stimulate the receptor.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration over glass fiber filters.

  • Measure the amount of bound [35S]GTPγS via scintillation counting.

5. Data Analysis:

  • Generate a dose-response curve by plotting the inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.

  • Calculate the IC50 value from the curve.

  • Determine the antagonist equilibrium dissociation constant (Ke) using the Cheng-Prusoff or Schild analysis.

Caption: Inhibitory signaling pathway of a Gi/o-coupled opioid receptor.

Conclusion

The N-substituted this compound scaffold is a versatile template for designing potent and selective opioid receptor antagonists. The structure-activity relationship is well-defined: the trans-3,4-dimethyl substitution on the piperidine ring is a key determinant for pure antagonist activity, while the N-substituent primarily modulates potency and selectivity. Larger, lipophilic N-substituents generally confer higher potency. Through systematic chemical modification guided by these SAR principles, this class of compounds has yielded important pharmacological tools and therapeutic candidates, such as the peripherally restricted antagonist alvimopan.

References

Spectroscopic Profile of 4-(3-Hydroxyphenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, 4-(3-Hydroxyphenyl)piperidine. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics targeting the central nervous system. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and quality control in research and development settings.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

Experimental ¹H NMR data for this compound is not currently available in public spectral databases. However, based on the structure, the following proton environments are expected:

  • Aromatic Protons: Signals corresponding to the four protons on the phenyl ring.

  • Piperidine Ring Protons: A series of signals for the nine protons on the piperidine ring, including the methine proton at the C4 position and the methylene protons at the C2, C3, C5, and C6 positions.

  • Hydroxyl and Amine Protons: Signals for the phenolic hydroxyl group (-OH) and the secondary amine group (-NH) of the piperidine ring. The chemical shifts of these protons are sensitive to solvent and concentration.

¹³C NMR (Carbon-13 NMR):

The following table presents predicted ¹³C NMR chemical shifts.

Atom No.Chemical Shift (ppm)
C1'156.0
C2'114.0
C3'129.8
C4'117.0
C5'119.0
C6'115.0
C442.0
C3, C534.0
C2, C646.0

Note: This data is based on computational predictions and should be confirmed by experimental analysis.

Table 2: Infrared (IR) Spectroscopy Data

Expected characteristic absorption bands for this compound are listed below.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Phenol)3400-3200Strong, Broad
N-H Stretch (Amine)3400-3250Moderate
C-H Stretch (Aromatic)3100-3000Moderate
C-H Stretch (Aliphatic)3000-2850Strong
C=C Stretch (Aromatic)1600-1450Moderate
C-N Stretch (Amine)1250-1020Moderate
C-O Stretch (Phenol)1260-1180Strong
Table 3: Mass Spectrometry (MS) Data

The expected mass spectral data for this compound is as follows.

Ionm/z (expected)
[M]⁺177.1154
[M+H]⁺178.1232

Note: Fragmentation patterns will be dependent on the ionization technique employed.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts of labile protons (OH and NH).

  • Instrument: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should cover the expected range for carbon chemical shifts (typically 0-160 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet matrix).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • ESI-MS Acquisition (for accurate mass and molecular ion):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • High-resolution mass spectrometry can be used to determine the elemental composition.

  • EI-MS Acquisition (for fragmentation pattern):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • A standard electron energy of 70 eV is typically used to induce fragmentation.

    • The resulting mass spectrum will show the molecular ion ([M]⁺) and a characteristic pattern of fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Methodological & Application

Application Notes and Protocols for the Use of 4-(3-Hydroxyphenyl)piperidine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-(3-Hydroxyphenyl)piperidine as a versatile scaffold in solid-phase synthesis (SPS). The protocols herein describe two primary strategies for the immobilization and subsequent diversification of this molecule, enabling the generation of diverse chemical libraries for drug discovery and lead optimization. The inherent bifunctionality of this compound, possessing a reactive secondary amine and a phenolic hydroxyl group, allows for two distinct points of attachment to a solid support, leading to complementary libraries of compounds.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its three-dimensional structure provides a desirable framework for the spatial presentation of pharmacophoric elements. This compound, in particular, offers a valuable starting point for the synthesis of analogs of various natural products and drugs. Solid-phase organic synthesis (SPOS) provides a robust and efficient platform for the construction of libraries based on this scaffold, facilitating purification and enabling high-throughput synthesis.

This document outlines two principal approaches for the solid-phase synthesis of substituted this compound derivatives:

  • Strategy A: Immobilization via the secondary amine of the piperidine ring, allowing for diversification of the phenolic hydroxyl group.

  • Strategy B: Immobilization through the phenolic hydroxyl group, enabling modifications at the piperidine nitrogen.

Strategy A: Immobilization via the Piperidine Nitrogen and Diversification of the Phenolic Group

This strategy involves the attachment of the piperidine nitrogen to a solid support, leaving the phenolic hydroxyl group available for subsequent chemical transformations. A common method for the immobilization of secondary amines is reductive amination.

Experimental Protocol: Strategy A

1. Immobilization of this compound via Reductive Amination

  • Resin: Aldehyde-functionalized resin (e.g., FMP resin).

  • Procedure:

    • Swell the aldehyde resin (1.0 g, 1.0 mmol/g loading) in 1% acetic acid in N,N-dimethylformamide (DMF, 10 mL) for 1 hour.

    • Add a solution of this compound (5 equivalents, 5.0 mmol) in DMF (5 mL) to the swollen resin.

    • Agitate the mixture at room temperature for 1 hour to form the corresponding iminium ion.

    • Add sodium cyanoborohydride (NaCNBH₃, 5 equivalents, 5.0 mmol) and continue to agitate the mixture at room temperature overnight.[1]

    • Wash the resin sequentially with DMF (3 x 10 mL), methanol (MeOH, 3 x 10 mL), and dichloromethane (DCM, 3 x 10 mL).

    • Dry the resin under vacuum.

2. Diversification of the Immobilized Phenol

  • Reaction: O-alkylation of the resin-bound phenol.

  • Procedure:

    • Swell the resin-bound this compound (0.2 g, 0.2 mmol) in anhydrous tetrahydrofuran (THF, 2 mL).

    • Add a solution of the desired alcohol (e.g., benzyl alcohol, 5 equivalents, 1.0 mmol) and triphenylphosphine (PPh₃, 5 equivalents, 1.0 mmol) in THF (2 mL).

    • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (5 equivalents, 1.0 mmol) dropwise.[2]

    • Allow the reaction to warm to room temperature and agitate overnight.

    • Wash the resin with THF (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

    • Dry the resin under vacuum.

3. Cleavage from the Solid Support

  • Reagent: Trifluoroacetic acid (TFA).

  • Procedure:

    • Treat the resin with a solution of 95% TFA in water (5 mL) for 2 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Strategy A
StepReactionReagents and ConditionsTypical Yield (%)Typical Purity (%)
1ImmobilizationThis compound, NaCNBH₃, 1% AcOH in DMF, rt, 12h85-95>90
2O-alkylationR-OH, PPh₃, DEAD, THF, 0°C to rt, 12h70-90>85
3Cleavage95% TFA in H₂O, rt, 2h>90>95 (after HPLC)

Visualization: Strategy A Workflow

Strategy_A cluster_0 1. Immobilization cluster_1 2. Diversification cluster_2 3. Cleavage Resin Aldehyde Resin Immobilized Immobilized Piperidine Resin->Immobilized Reductive Amination Piperidine This compound Piperidine->Immobilized Diversified O-Alkylated Product on Resin Immobilized->Diversified Mitsunobu Reaction Cleaved Final Product in Solution Diversified->Cleaved TFA Cleavage Strategy_B cluster_0 1. Immobilization cluster_1 2. Deprotection cluster_2 3. Diversification cluster_3 4. Cleavage Boc_Piperidine Boc-4-(3-Hydroxyphenyl)piperidine Immobilized_Phenol Immobilized Phenol Boc_Piperidine->Immobilized_Phenol Merrifield_Resin Merrifield Resin Merrifield_Resin->Immobilized_Phenol Ether Linkage Deprotected Deprotected Piperidine on Resin Immobilized_Phenol->Deprotected TFA/DCM Diversified_N N-Acylated Product on Resin Deprotected->Diversified_N N-Acylation Cleaved_Product Final Product in Solution Diversified_N->Cleaved_Product Strong Acid Cleavage

References

Chromatographic purification of 4-(3-Hydroxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chromatographic Purification of 4-(3-Hydroxyphenyl)piperidine

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. This compound is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its high purity is essential for ensuring the desired efficacy and safety of the final active pharmaceutical ingredients. This document provides a detailed protocol for a two-step chromatographic purification of this compound, involving an initial flash chromatography step followed by a final polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

This compound is a versatile intermediate used in the synthesis of a range of bioactive molecules, including opioid receptor antagonists.[2][3][4] The synthesis of this compound can result in various impurities, including starting materials, by-products, and reagents. Effective purification is therefore a critical step. This protocol outlines a robust method for obtaining high-purity this compound suitable for further synthetic transformations and pharmaceutical research. The purification strategy employs silica gel flash chromatography for the removal of bulk impurities, followed by preparative RP-HPLC for fine purification to achieve high purity levels.

Experimental Protocols

Part 1: Initial Purification by Flash Column Chromatography

This initial step is designed to remove the majority of impurities from the crude reaction mixture. Normal-phase chromatography on silica gel is a common and effective method for the purification of polar compounds like this compound.[5][6]

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate stain

Equipment:

  • Glass chromatography column

  • Fraction collector

  • Rotary evaporator

  • TLC tank and UV lamp

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM. If the crude product is an oil, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack it into a glass column. The amount of silica gel should be approximately 50-100 times the weight of the crude material.

  • Loading: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The optimal solvent system should be determined beforehand by TLC analysis. A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Monitor the separation by TLC, visualizing the spots under a UV lamp and/or by staining with potassium permanganate. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the partially purified product.

Part 2: Final Purification by Preparative Reversed-Phase HPLC

For applications requiring very high purity, a final polishing step using preparative RP-HPLC is recommended. This technique separates compounds based on their hydrophobicity.[7][8]

Materials and Reagents:

  • Partially purified this compound from Part 1

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

Equipment:

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the partially purified product in a minimal amount of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Filter the solution through a 0.45 µm syringe filter.

  • Method Development: If necessary, develop an analytical scale method first to determine the optimal separation conditions before scaling up to the preparative scale.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient could be 5-95% B over 30 minutes.

    • Flow Rate: Appropriate for the column size (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: UV at 254 nm and 280 nm.

  • Injection and Fraction Collection: Inject the prepared sample onto the column and collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to yield the final high-purity product.

Data Presentation

The following tables summarize the expected quantitative data from the two-step purification process.

Table 1: Flash Column Chromatography Parameters and Results

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane
Crude Sample Load 5.0 g
Initial Purity ~85%
Yield of Partially Purified Product 3.8 g
Purity after Flash Chromatography >95%

Table 2: Preparative RP-HPLC Parameters and Results

ParameterValue
Stationary Phase C18 Silica, 5 µm
Column Dimensions 250 x 21.2 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Sample Load 200 mg
Yield of Final Product 180 mg
Final Purity >99.5%

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow Crude Crude this compound (Purity ~85%) Flash_Chromatography Step 1: Flash Column Chromatography (Silica Gel) Crude->Flash_Chromatography Partially_Pure Partially Purified Product (Purity >95%) Flash_Chromatography->Partially_Pure Main Fraction Waste Impurities Flash_Chromatography->Waste Other Fractions Prep_HPLC Step 2: Preparative RP-HPLC (C18 Column) Partially_Pure->Prep_HPLC Final_Product High-Purity Product (Purity >99.5%) Prep_HPLC->Final_Product Main Peak Waste2 Minor Impurities Prep_HPLC->Waste2 Other Fractions

References

Application Notes and Protocols for the Quantification of 4-(3-Hydroxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 4-(3-Hydroxyphenyl)piperidine. The following methods are based on established analytical techniques for similar chemical entities and are intended to serve as a comprehensive guide for method development and validation in pharmaceutical and research settings.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for quality control, pharmacokinetic studies, and drug development processes. This document outlines two primary analytical methods for its quantification: a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, suitable for complex biological matrices, and a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Charged Aerosol Detection (CAD), ideal for routine analysis of bulk drug substances and formulations.

Quantitative analysis is a cornerstone of pharmaceutical science, ensuring the safety, efficacy, and quality of drug formulations.[1][2] By accurately determining the concentration of active ingredients, impurities, and degradation products, quantitative analysis enables regulatory compliance and product quality assurance.[1]

Analytical Methods

LC-MS/MS Method for Quantification in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of analytes in complex matrices such as plasma, urine, or tissue homogenates due to its high sensitivity and selectivity.[2][3]

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

This protocol is a common and effective technique for extracting small molecules from plasma.[4]

  • Spiking: In a microcentrifuge tube, add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled this compound) to 100 µL of the plasma sample.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean collection plate or vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., Atlantis C18, 5 µm, 3.9 x 100 mm) is a suitable choice for separation.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Flow Rate: 0.4 - 1.0 mL/min[3][5]

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from matrix components. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL[3]

  • Column Temperature: 30-40°C[3][6]

  • Ionization Mode: ESI Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): Precursor ion > Product ion (To be determined by direct infusion of a standard solution)

    • Internal Standard: Precursor ion > Product ion (To be determined by direct infusion of a standard solution)

3. Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Expected Quantitative Performance (LC-MS/MS)

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%

Note: These values are typical for LC-MS/MS assays and would need to be confirmed during method validation.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex p3->p4 p5 Centrifuge p4->p5 p6 Collect Supernatant p5->p6 a1 Inject into HPLC p6->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Mass Spectrometry (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for LC-MS/MS quantification.

RP-HPLC Method for Quantification in Bulk Drug and Pharmaceutical Formulations

For the analysis of this compound in less complex matrices like bulk drug substance or pharmaceutical formulations, a reversed-phase HPLC method with UV or Charged Aerosol Detection (CAD) is a suitable and cost-effective approach. Since the analyte may have a weak UV chromophore, derivatization or the use of a universal detector like CAD might be necessary.[6]

Experimental Protocol: RP-HPLC

1. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample (bulk drug or formulation) in the same solvent as the standards to achieve a concentration within the calibration range. Filtration of the final solution through a 0.45 µm filter is recommended.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

  • Detector: UV detector (wavelength to be determined, likely around 220 nm or 275 nm) or a Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., Inertsil C18, 250 x 4.6 mm I.D.) is a common choice.[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation. A starting point could be a 32:68 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30°C[7]

  • Injection Volume: 10-20 µL

3. Method Validation

The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness as per regulatory guidelines.

Expected Quantitative Performance (RP-HPLC with UV/CAD)

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Note: These values are typical for HPLC assays and would need to be confirmed during method validation.

RP-HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Dilute to Final Concentration s2->s3 s4 Filter s3->s4 h1 Inject into HPLC s4->h1 h2 Isocratic/Gradient Elution (C18) h1->h2 h3 UV or CAD Detection h2->h3 d1 Peak Area Measurement h3->d1 d2 Calibration Curve Plot d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for RP-HPLC quantification.

Data Presentation

The quantitative data from method validation should be summarized in clear and structured tables for easy comparison and reporting.

Table 1: Summary of LC-MS/MS Method Validation Parameters (Example)

ParameterConcentration (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ0.50.4896.08.5
QC Low1.51.55103.36.2
QC Mid5049.298.44.1
QC High150153.6102.43.5

Table 2: Summary of RP-HPLC Method Validation Parameters (Example)

ParameterConcentration (µg/mL)Mean Measured Conc. (µg/mL) (n=6)Accuracy (%)Precision (%RSD)
LOQ1.01.03103.01.8
Linearity 15.04.9599.01.2
Linearity 225.025.1100.40.8
Linearity 350.050.5101.00.6

Conclusion

The analytical methods detailed in this document provide a robust framework for the quantification of this compound in various matrices. The LC-MS/MS method offers high sensitivity for bioanalytical applications, while the RP-HPLC method provides a reliable and economical solution for routine quality control. It is imperative that these methods are fully validated in the end-user's laboratory to ensure their suitability for the intended purpose.

References

Application Notes and Protocols: 4-(3-Hydroxyphenyl)piperidine as a Versatile Intermediate for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-hydroxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide range of biologically active compounds targeting the central nervous system. Its inherent structural features allow for diverse chemical modifications, leading to the development of potent and selective ligands for various neurological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the discovery of novel therapeutics for neurological disorders, with a primary focus on its role in the development of opioid receptor antagonists.

Applications in Neurological Drug Discovery

Derivatives of this compound have been extensively explored for their therapeutic potential in a variety of neurological and related conditions. The primary application has been in the development of opioid receptor antagonists.[1][2] These compounds have shown efficacy in conditions such as:

  • Gastrointestinal Motility Disorders: Peripherally selective antagonists can counteract the constipating effects of opioid analgesics without affecting central pain relief.[1]

  • Obesity: Nonselective opioid receptor antagonists have been investigated for their potential to reduce food consumption.[1][2]

  • Mood Disorders and Substance Abuse: Potent and selective κ-opioid receptor antagonists derived from this scaffold are being explored as potential treatments for depression, anxiety, and addiction.[1][2]

Furthermore, the broader piperidine structural motif is a key component in drugs targeting other neurological conditions, including Alzheimer's disease and Parkinson's disease, highlighting the versatility of this chemical class.

Data Presentation: Opioid Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of various N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives for the µ (mu), δ (delta), and κ (kappa) opioid receptors. The data is presented as the equilibrium dissociation constant (Ke in nM) determined by functional assays, such as the [³⁵S]GTPγS binding assay. A lower Ke value indicates a higher binding affinity.

Table 1: Binding Affinities (Ke, nM) of N-Methyl Substituted Piperidine Derivatives [2]

Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
2a (N-methyl-trans-3,4-dimethyl)29.3681134
5a (N-methyl-trans-3-methyl)1250No Antagonism1300
6a (N,4-dimethyl)974Agonist477
7a (N,3-dimethyl)No AntagonismNo AntagonismWeak Antagonist
8a (N-methyl)>10000No Antagonism>10000

Table 2: Binding Affinities (Ke, nM) of N-Phenylpropyl Substituted Piperidine Derivatives [2]

Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
2b (N-phenylpropyl-trans-3,4-dimethyl)0.8813.44.09
5b (N-phenylpropyl-trans-3-methyl)11.925316.5
6b (N-phenylpropyl-4-methyl)5.517821.3
7b (N-phenylpropyl-3-methyl)75.6418109
8b (N-phenylpropyl)8.4734.336.8

Experimental Protocols

Protocol 1: Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Core Intermediate

This protocol describes an improved synthesis starting from 1,3-dimethyl-4-piperidinone.[3]

Materials:

  • 1,3-dimethyl-4-piperidinone

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Methyl iodide

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reaction: Prepare the Grignard reagent from 3-bromoanisole and magnesium turnings in anhydrous THF. React the Grignard reagent with 1,3-dimethyl-4-piperidinone to yield 1,3-dimethyl-4-(3-methoxyphenyl)piperidin-4-ol.

  • Dehydration: Selectively dehydrate the resulting piperidinol in a two-step process involving the formation of an alkyl carbonate derivative followed by cis-thermal elimination at 190°C to yield 1,3-dimethyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine.

  • Alkylation: Form the metalloenamine by deprotonation with n-BuLi, followed by regio- and stereospecific alkylation with methyl iodide to give trans-1,3,4-trimethyl-4-(3-methoxyphenyl)-1,2,3,4-tetrahydropyridine.

  • Reduction and Demethylation: Reduce the tetrahydropyridine and demethylate the N-methyl group in a multi-step process.

  • O-Demethylation: Treat the resulting piperidine with BBr₃ in DCM to cleave the methyl ether and yield the final trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.

  • Purification: Purify the final product by column chromatography on silica gel.

Protocol 2: Radioligand Displacement Binding Assay for Opioid Receptors

This protocol is for determining the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing the human opioid receptor of interest (e.g., µ, δ, or κ).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Test compound (e.g., a derivative of this compound) at various concentrations.

  • Naloxone (for non-specific binding determination).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

    • Total Binding: Add assay buffer, a fixed concentration of radioligand, and the membrane suspension.

    • Non-specific Binding: Add a high concentration of naloxone (e.g., 10 µM), the fixed concentration of radioligand, and the membrane suspension.

    • Competitor Binding: Add varying concentrations of the test compound, the fixed concentration of radioligand, and the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on G-protein activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Agonist for the specific receptor (e.g., DAMGO for µ-opioid receptor).

  • Test compound (potential antagonist).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EGTA).

  • 96-well microplates.

  • Filtration apparatus or SPA beads.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane suspension, GDP, and the test compound at various concentrations. For antagonist determination, also add a fixed concentration of the agonist.

  • Incubation: Pre-incubate the plate to allow the compounds to bind to the receptors.

  • Initiate Reaction: Start the reaction by adding [³⁵S]GTPγS to each well.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Separation: Terminate the reaction and separate the bound [³⁵S]GTPγS from the free form, either by rapid filtration or by using scintillation proximity assay (SPA) beads.

  • Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • For antagonists, plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.

    • Calculate the antagonist dissociation constant (Kₑ) from the IC₅₀ value.

Visualizations

G cluster_synthesis Synthesis of Core Intermediate cluster_evaluation Pharmacological Evaluation Start 1,3-dimethyl-4-piperidinone Grignard Grignard Reaction Start->Grignard Dehydration Dehydration Grignard->Dehydration Alkylation Regio- & Stereospecific Alkylation Dehydration->Alkylation Reduction Reduction & Demethylation Alkylation->Reduction Cleavage O-Demethylation Reduction->Cleavage Intermediate trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Cleavage->Intermediate Binding Radioligand Binding Assay Intermediate->Binding Test Compound Synthesis Functional [35S]GTPγS Functional Assay Intermediate->Functional Test Compound Synthesis SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for drug discovery using the this compound scaffold.

G cluster_receptor Opioid Receptor Signaling cluster_downstream Downstream Effects (Blocked by Antagonist) Antagonist This compound Derivative (Antagonist) Receptor Opioid Receptor (GPCR) Antagonist->Receptor Binds and Blocks G_Protein Gαi/o-GDP Receptor->G_Protein No Activation G_Protein_active Gαi/o-GTP + Gβγ G_Protein->G_Protein_active GTP/GDP Exchange (Blocked) AC Adenylyl Cyclase G_Protein_active->AC Inhibition Ca_Channel Ca2+ Channel G_Protein_active->Ca_Channel Inhibition K_Channel K+ Channel G_Protein_active->K_Channel Activation cAMP cAMP AC->cAMP Calcium ↓ Ca2+ Influx Ca_Channel->Calcium Potassium ↑ K+ Efflux K_Channel->Potassium Neuron ↓ Neuronal Excitability Calcium->Neuron Potassium->Neuron SAR cluster_sar Structure-Activity Relationships cluster_n_substituent N-Substituent cluster_piperidine_substituents Piperidine Ring Substituents cluster_phenyl_group 4-Phenyl Group Orientation Core trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (Core Scaffold) N_Methyl N-Methyl (Lower Potency) Core->N_Methyl N_Phenylpropyl N-Phenylpropyl (Higher Potency) Core->N_Phenylpropyl trans_3_4_dimethyl trans-3,4-dimethyl (Maintains Antagonist Activity) Core->trans_3_4_dimethyl cis_3_4_dimethyl cis-3,4-dimethyl (Mixed Agonist-Antagonist) Core->cis_3_4_dimethyl no_methyl No Methyl Groups (Maintains Antagonist Activity) Core->no_methyl Equatorial Equatorial Phenyl Group (Essential for Antagonist Activity) Core->Equatorial

References

Application of 4-(3-Hydroxyphenyl)piperidine in the Development of κ-Opioid Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-hydroxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent and selective antagonists for the κ-opioid receptor (KOR). KOR antagonists are of significant therapeutic interest for the treatment of a range of neuropsychiatric and substance use disorders, including depression, anxiety, and addiction. The endogenous ligand for the KOR, dynorphin, is implicated in the negative affective states associated with stress and drug withdrawal. By blocking the activity of the KOR, antagonists based on the this compound core can mitigate these aversive states, offering a promising avenue for novel pharmacotherapies.

This document provides detailed application notes and protocols for researchers engaged in the discovery and development of KOR antagonists derived from the this compound scaffold. It includes a summary of quantitative data for key compounds, detailed experimental methodologies for essential in vitro and in vivo assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Pharmacology of Key KOR Antagonists

The following tables summarize the in vitro binding affinities and functional potencies of representative KOR antagonists derived from the this compound scaffold.

Table 1: In Vitro Binding Affinities (Kᵢ) of this compound-Based KOR Antagonists

CompoundKOR Kᵢ (nM)MOR Kᵢ (nM)DOR Kᵢ (nM)Selectivity (KOR vs. MOR)Selectivity (KOR vs. DOR)Reference
JDTic0.02 - 0.32~24~250~1000-fold>1000-fold[1][2]
CYM-53093 (BTRX-335140)0.81106500137.5-fold8125-fold[3][4][5]
PF-044552421 - 310 - 64>4000~10 to 20-fold>1333-fold[6]
Buprenorphine0.072Partial AgonistAntagonistN/AN/A[7][8][9][10]

Note: Kᵢ values can vary depending on the specific assay conditions and radioligand used.

Table 2: In Vitro Functional Antagonist Potencies (IC₅₀/Kₑ) of this compound-Based KOR Antagonists in GTPγS Assays

CompoundKOR IC₅₀/Kₑ (nM)Assay TypeReference
JDTic0.01 - 0.02[³⁵S]GTPγS[1][2]
CYM-53093 (BTRX-335140)1.3[³⁵S]GTPγS[11][12]
PF-044552421-3 (Kᵢ)N/A[6]
BuprenorphinePotent AntagonistN/A[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of this compound-based KOR antagonists.

Protocol 1: Radioligand Binding Assay for KOR Affinity

This protocol is for determining the binding affinity (Kᵢ) of a test compound for the KOR using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human κ-opioid receptor.

  • Radioligand: [³H]U-69,593 (a selective KOR agonist) or [³H]diprenorphine (a non-selective antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a non-labeled KOR ligand (e.g., 10 µM U-69,593 or naloxone).

  • Test Compound: Serial dilutions of the this compound derivative.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a final protein concentration that results in specific binding of approximately 10-15% of the total radioligand added.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]U-69,593 (final concentration ~0.5-1.0 nM), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.

    • Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay for KOR Antagonism

This assay measures the ability of a test compound to antagonize agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, providing a measure of functional antagonist potency (Kₑ).

Materials:

  • Cell Membranes: Membranes from cells expressing the human KOR.

  • [³⁵S]GTPγS: Radiolabeled guanosine triphosphate analog.

  • KOR Agonist: U-69,593 or another selective KOR agonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP: Guanosine diphosphate.

  • Test Compound: Serial dilutions of the this compound derivative.

  • 96-well microplates.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane and Reagent Preparation: Prepare membrane homogenates as in the binding assay. Prepare solutions of the KOR agonist, test antagonist, GDP, and [³⁵S]GTPγS in assay buffer.

  • Assay Setup: In a 96-well plate, combine the following:

    • Cell membranes (10-20 µg of protein per well).

    • GDP (final concentration 10-30 µM).

    • Test antagonist at various concentrations.

    • KOR agonist (at a concentration that produces ~80% of the maximal response, e.g., EC₈₀).

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the agonist-stimulated [³⁵S]GTPγS binding in the absence and presence of the antagonist.

    • Plot the percentage of inhibition of agonist-stimulated binding against the antagonist concentration.

    • Calculate the IC₅₀ value.

    • Determine the antagonist equilibrium dissociation constant (Kₑ) using the Schild equation: Kₑ = IC₅₀ / (1 + [Agonist]/EC₅₀ of agonist).

Protocol 3: In Vivo Tail-Flick Analgesia Assay for KOR Antagonism

This assay assesses the ability of a KOR antagonist to block the antinociceptive effects of a KOR agonist in rodents.

Materials:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • KOR Agonist: U-50,488H.

  • Test Antagonist: The this compound derivative.

  • Tail-flick apparatus: A device that applies a focused beam of heat to the animal's tail.

  • Animal restraints.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the tail-flick apparatus for at least 30 minutes before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each animal by measuring the time it takes for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Antagonist Administration: Administer the test antagonist via the desired route (e.g., intraperitoneal, oral) at various doses.

  • Agonist Challenge: At a specified time after antagonist administration (e.g., 30-60 minutes), administer a dose of the KOR agonist U-50,488H that is known to produce a significant antinociceptive effect.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after agonist administration (e.g., 15, 30, 60, 120 minutes).

  • Data Analysis:

    • Calculate the percent maximal possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE in animals treated with the antagonist and agonist to those treated with the agonist alone. A significant reduction in %MPE indicates antagonist activity.

    • Dose-response curves can be generated to determine the ED₅₀ of the antagonist.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by KOR antagonists derived from the this compound scaffold.

KOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway Dynorphin Dynorphin KOR κ-Opioid Receptor Dynorphin->KOR Activates KOR_Antagonist This compound Antagonist KOR_Antagonist->KOR Blocks G_protein Gαi/o KOR->G_protein Activates beta_Arrestin β-Arrestin KOR->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP JNK JNK beta_Arrestin->JNK Apoptosis_Dysphoria Apoptosis/Dysphoria JNK->Apoptosis_Dysphoria

Caption: KOR signaling pathways and the mechanism of antagonist action.

Experimental Workflows

The following diagram illustrates a typical preclinical development workflow for a novel KOR antagonist.

KOR_Antagonist_Workflow Start Start: Compound Synthesis In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay Radioligand Binding (Kᵢ, Selectivity) In_Vitro->Binding_Assay Functional_Assay [³⁵S]GTPγS Assay (Kₑ, Efficacy) In_Vitro->Functional_Assay In_Vivo In Vivo Efficacy Functional_Assay->In_Vivo Potent & Selective Antagonist Analgesia_Model Tail-Flick Assay (Antagonism of U-50,488) In_Vivo->Analgesia_Model Behavioral_Model Conditioned Place Preference (Blockade of stress-induced relapse) In_Vivo->Behavioral_Model PK_PD Pharmacokinetics/ Pharmacodynamics Behavioral_Model->PK_PD Efficacious in Animal Models ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) PK_PD->ADME Safety Safety & Toxicology PK_PD->Safety Tox_Studies In vitro & In vivo Toxicity Studies Safety->Tox_Studies Candidate Lead Candidate Selection Tox_Studies->Candidate Favorable PK & Safety Profile

Caption: Preclinical development workflow for KOR antagonists.

References

Application Notes and Protocols for High-Throughput Screening of 4-(3-Hydroxyphenyl)piperidine Derivatives as Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-(3-hydroxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, notably serving as the core of a class of potent and selective opioid receptor antagonists.[1][2] These compounds are instrumental in the development of therapeutics for a range of conditions, including opioid-induced constipation, substance abuse, and mood disorders.[2] High-throughput screening (HTS) assays are crucial for the rapid evaluation of structure-activity relationships (SAR) within libraries of these derivatives to identify lead candidates with desired potency and selectivity.

This document provides detailed application notes and protocols for a key HTS assay used to characterize this compound derivatives: the [35S]GTPγS binding assay. This functional assay measures the activation of G-proteins coupled to opioid receptors, providing a quantitative measure of the antagonist properties of test compounds.

Data Presentation: Opioid Receptor Antagonist Activity

The following table summarizes the antagonist potency (Ke or IC50 values) of representative N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives at the µ-opioid receptor, as determined by the [35S]GTPγS binding assay.

Compound IDN-Substituent (R)Antagonist Potency (Ke, nM) at µ-Opioid Receptor
1 -CH31.9
2 -(CH2)2Ph0.88
3 -(CH2)3Ph1.2
4 -CH2-cyclopropyl0.4

Data is compiled from published studies and is intended for illustrative purposes.

Signaling Pathway: Opioid Receptor Antagonism

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger a signaling cascade.[3][4] This involves the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits.[3] These subunits then modulate downstream effectors, such as adenylyl cyclase and ion channels.[3] Antagonists like the this compound derivatives bind to the opioid receptor but do not induce the conformational change necessary for G-protein activation, thereby blocking the agonist-induced signaling. The [35S]GTPγS assay directly measures this G-protein activation step.

Opioid_Signaling cluster_membrane Cell Membrane OR Opioid Receptor (GPCR) G_protein G-Protein (αβγ-GDP) OR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP -> GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response Leads to Agonist Opioid Agonist Agonist->OR Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->OR Binds & Blocks GTP GTP GTP->G_protein GDP GDP G_alpha_GTP->AC Inhibits

Figure 1. Opioid receptor signaling pathway and the mechanism of antagonism.

Experimental Protocols

[35S]GTPγS Binding Assay for Opioid Receptor Antagonism

This protocol is designed for a high-throughput screening format to determine the antagonist potency of this compound derivatives at opioid receptors.

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing the µ-opioid receptor).

  • [35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog (specific activity ~1250 Ci/mmol).

  • Guanosine Diphosphate (GDP): Stock solution (e.g., 10 mM in assay buffer).

  • Agonist: A standard opioid receptor agonist (e.g., DAMGO for the µ-opioid receptor).

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

2. Experimental Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_incubation1 Pre-incubation cluster_reaction Reaction Initiation & Incubation cluster_termination Reaction Termination & Reading A1 Add Assay Buffer A2 Add Test Compound (Antagonist) Dilutions A1->A2 A3 Add Standard Agonist (e.g., DAMGO) A2->A3 A4 Add Cell Membranes A3->A4 B1 Incubate at 30°C for 15 min A4->B1 Transfer Plate C1 Add GDP and [35S]GTPγS Mixture B1->C1 Start Reaction C2 Incubate at 30°C for 60 min C1->C2 D1 Rapid Filtration over Glass Fiber Filters C2->D1 Terminate D2 Wash Filters with Ice-Cold Buffer D1->D2 D3 Dry Filters and Add Scintillation Cocktail D2->D3 D4 Count Radioactivity (Scintillation Counter) D3->D4

Figure 2. High-throughput [35S]GTPγS binding assay workflow.

3. Detailed Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the this compound test compounds in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution (or buffer for control wells), and 25 µL of a standard agonist at a concentration that elicits an EC80 response.

  • Membrane Addition and Pre-incubation:

    • Thaw the cell membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well.

    • Add 50 µL of the diluted membrane suspension to each well of the plate.

    • Incubate the plate at 30°C for 15 minutes with gentle agitation.

  • Initiation of the Binding Reaction:

    • Prepare a solution containing GDP (final concentration 10-30 µM) and [35S]GTPγS (final concentration 0.05-0.1 nM) in the assay buffer.

    • Add 50 µL of this mixture to each well to initiate the reaction. The final reaction volume is 200 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Harvesting:

    • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter mats completely.

    • Place the dried filters into scintillation vials or a filter plate and add 4-5 mL of scintillation cocktail.

    • Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.

4. Data Analysis:

  • The antagonist effect is measured as the inhibition of agonist-stimulated [35S]GTPγS binding.

  • Data are typically plotted as the percentage of inhibition versus the log concentration of the antagonist.

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

  • The antagonist equilibrium dissociation constant (Ke) can be calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion

The [35S]GTPγS binding assay is a robust and reliable high-throughput method for the functional characterization of this compound derivatives as opioid receptor antagonists. The detailed protocol and workflows provided herein offer a comprehensive guide for researchers in the field of drug discovery to efficiently screen and identify promising lead compounds for further development.

References

Application Notes and Protocols for Designing Libraries of 4-(3-Hydroxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of 4-(3-hydroxyphenyl)piperidine derivatives, a versatile scaffold for developing potent and selective opioid receptor modulators.

Introduction

The this compound core structure is a well-established pharmacophore for ligands targeting opioid receptors. Derivatives of this scaffold have yielded a range of compounds with diverse pharmacological profiles, including non-selective antagonists, peripherally restricted antagonists, and highly selective kappa (κ) opioid receptor antagonists.[1][2] The strategic modification of this core allows for the fine-tuning of affinity, selectivity, and functional activity at the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Design Principles and Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is significantly influenced by substitutions on the piperidine ring and the nitrogen atom.

  • Piperidine Ring Substitution: The trans-3,4-dimethyl substitution pattern on the piperidine ring is a key determinant for conferring pure antagonist properties across all opioid receptor subtypes.[1][3] Alterations to this stereochemistry, such as a cis-3,4-dimethyl arrangement, can introduce agonist or mixed agonist-antagonist activity.[3] The 4-methyl group is also important, as its replacement with larger substituents can lead to mixed agonist-antagonist profiles.[4]

  • Nitrogen Atom Substitution: The substituent on the piperidine nitrogen plays a crucial role in modulating potency and selectivity. While an N-methyl group can yield active compounds, larger and more complex substituents generally lead to increased affinity and can introduce selectivity for specific receptor subtypes.[1][3] For instance, specific N-substituents have been instrumental in developing peripherally selective antagonists like alvimopan and highly potent and selective κ-opioid receptor antagonists such as JDTic.[1][5]

  • Phenyl Group Orientation: Conformational studies suggest that the equatorial orientation of the 4-(3-hydroxyphenyl) group is favored for pure antagonist activity.[4][6]

Quantitative Data Summary

The following tables summarize the binding affinities (Kᵢ) and functional antagonist potencies (Kₑ) of representative this compound derivatives at human opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of Selected Derivatives

CompoundN-Substituentμ (Kᵢ, nM)δ (Kᵢ, nM)κ (Kᵢ, nM)Reference
Alvimopan-CH₂CH(COOH)NH₂(CH₂)₄NH₂0.774.440[1]
LY255582-(CH₂)₃-cyclohexyl-OH0.212.76.4[1]
JDTicSee reference for structure0.2910.40.08[1]
N-methyl-trans-3,4-dimethyl-CH₃29.3 (Kₑ)681 (Kₑ)134 (Kₑ)[3]
N-phenylpropyl-trans-3,4-dimethyl-(CH₂)₃-Ph0.88 (Kₑ)13.4 (Kₑ)4.09 (Kₑ)[6]
(3R,4R)-isomer of N-phenylpropyl-(CH₂)₃-Ph0.88 (Kₑ)13.4 (Kₑ)4.09 (Kₑ)[6]

Table 2: Functional Antagonist Potency (Kₑ, nM) from [³⁵S]GTPγS Assay

CompoundN-Substituentμ (Kₑ, nM)δ (Kₑ, nM)κ (Kₑ, nM)Reference
N-methyl-trans-3,4-dimethyl (2a)-CH₃29.3681134[3]
N-phenylpropyl-trans-3,4-dimethyl (2b)-(CH₂)₃-Ph11.9>100016.5[3]
N-methyl-trans-3-methyl (5a)-CH₃1250>100001310[3]
N-phenylpropyl-trans-3-methyl (5b)-(CH₂)₃-Ph11.9>100016.5[3]
N-methyl-4-methyl (6a)-CH₃288Agonist155[3]
N-phenylpropyl-4-methyl (6b)-(CH₂)₃-Ph2.917815.1[3]
N-methyl (7a)-CH₃>10000>100002510[3]
N-phenylpropyl (7b)-(CH₂)₃-Ph75.64185.8[3]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines

This protocol describes a general route for the synthesis of the target compounds, starting from 1,3-dimethyl-4-piperidinone.

Step 1: Aryl addition to 1,3-dimethyl-4-piperidinone

  • To a solution of 3-bromoanisole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to form the aryllithium reagent.

  • Add a solution of 1,3-dimethyl-4-piperidinone in anhydrous THF dropwise to the aryllithium solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration

  • Dissolve the crude alcohol from Step 1 in a suitable solvent (e.g., toluene).

  • Add a dehydrating agent, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tetrahydropyridine intermediate.

Step 3: Stereoselective Alkylation

  • Dissolve the tetrahydropyridine intermediate in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium dropwise and stir for 1 hour to form the metalloenamine.

  • Add methyl iodide and allow the reaction to proceed, which should occur with regio- and stereospecificity to yield the trans-3,4-dimethyl configuration.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 4: Reduction and Demethylation

  • The resulting trans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridine can be reduced, for example, by catalytic hydrogenation, to the corresponding piperidine.

  • The methoxy group on the phenyl ring is then demethylated using a reagent like boron tribromide (BBr₃) in dichloromethane to afford the desired 3-hydroxyphenyl group.

Step 5: N-dealkylation and N-alkylation

  • The N-methyl group can be removed using a reagent such as 1-chloroethyl chloroformate followed by methanolysis to yield the secondary amine.

  • The resulting trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine can then be N-alkylated with a variety of alkyl halides or by reductive amination with aldehydes/ketones to generate a library of derivatives.

Protocol 2: Opioid Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity (Kᵢ) of test compounds for μ-opioid receptors using a competitive binding assay with a radiolabeled ligand. Similar principles apply for δ and κ receptor binding assays, using appropriate radioligands and cell lines.

Materials:

  • Cell membranes expressing the human μ-opioid receptor (e.g., from CHO-K1 cells).

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid receptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound derivatives).

  • 96-well microplates.

  • Cell harvester with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kₑ, e.g., 0.5 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[7]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of compounds by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in GPCR activation. This protocol is for determining the antagonist properties of the compounds.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.

  • Selective agonists: DAMGO (for μ), DPDPE (for δ), U-69,593 (for κ).

  • Test compounds (this compound derivatives).

  • 96-well microplates.

  • Cell harvester with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.

  • Assay Setup:

    • To determine agonist activity, incubate membranes with various concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

    • To determine antagonist activity, incubate membranes with a fixed concentration of a selective agonist (at its EC₈₀ concentration) and varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Filtration and Washing: Terminate the reaction and wash the filters as described in the binding assay protocol.

  • Scintillation Counting: Quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis:

    • For antagonists, plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value for the inhibition of agonist-stimulated binding.

    • Calculate the antagonist dissociation constant (Kₑ) using the formula: Kₑ = IC₅₀ / (1 + [Agonist]/EC₅₀ of agonist).

Visualizations

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, the G-protein dissociates into Gα and Gβγ subunits, which then modulate various downstream effectors.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activation G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux G_alpha->AC Inhibition G_beta_gamma->Ca_Channel Inhibition G_beta_gamma->K_Channel Activation MAPK MAPK Pathway G_beta_gamma->MAPK Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ca_influx->Cellular_Response K_efflux->Cellular_Response MAPK->Cellular_Response Ligand Opioid Ligand (Agonist) Ligand->Opioid_Receptor

Caption: Opioid receptor signaling cascade.

Experimental Workflow for Library Design and Evaluation

The following diagram illustrates the logical workflow for the design, synthesis, and pharmacological evaluation of a library of this compound derivatives.

Workflow cluster_design Design & Synthesis cluster_screening Pharmacological Evaluation cluster_analysis Data Analysis & SAR A Scaffold Selection: This compound B Library Design: Vary N-substituents and piperidine ring substitutions A->B C Chemical Synthesis B->C D Purification & Characterization (NMR, MS, HPLC) C->D E Primary Screening: Opioid Receptor Binding Assay (μ, δ, κ) D->E F Functional Assay: [³⁵S]GTPγS Assay (Agonist/Antagonist determination) E->F G Selectivity Profiling F->G H Data Analysis: Determine Kᵢ, EC₅₀, Kₑ G->H I Structure-Activity Relationship (SAR) Analysis H->I I->B Iterative Design J Lead Compound Identification I->J

Caption: Drug discovery workflow.

References

Application Notes and Protocols for 4-(3-Hydroxyphenyl)piperidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the development of high-quality lead compounds from low molecular weight fragments. This document provides detailed application notes and protocols for the use of 4-(3-Hydroxyphenyl)piperidine , a key fragment known for its role in the development of opioid receptor modulators. This fragment serves as a valuable starting point for FBDD campaigns targeting G-protein coupled receptors (GPCRs), among other protein classes.

The this compound scaffold is a privileged structure in medicinal chemistry. The phenol group can act as a hydrogen bond donor and acceptor, while the piperidine ring provides a three-dimensional scaffold that can be functionalized to explore chemical space and optimize binding affinity and selectivity. Its derivatives have been extensively studied as opioid receptor antagonists.[1] This document will guide researchers through the process of utilizing this fragment in a typical FBDD workflow, from initial screening to hit validation and characterization.

Data Presentation: Fragment Screening and Hit Validation

The following tables represent hypothetical, yet realistic, data that could be obtained from a fragment screening campaign using this compound against a target protein, such as an opioid receptor.

Table 1: Primary Screen Data using Differential Scanning Fluorimetry (DSF)

Fragment IDFragment NameConcentration (mM)ΔTm (°C)Hit
F001This compound12.5Yes
F002Phenol10.8No
F003Piperidine10.5No
F004Cyclohexanol10.6No

ΔTm: Change in melting temperature. A shift of ≥ 1°C is typically considered a hit in initial screens.

Table 2: Secondary Screen and Hit Validation Data

Fragment IDTechniqueKD (μM)Ligand Efficiency (LE)Comments
F001NMR (Saturation Transfer Difference)5000.35Confirmed binder
F001Isothermal Titration Calorimetry (ITC)4500.36Thermodynamic validation

KD: Dissociation constant. Ligand Efficiency (LE) is calculated as -ΔG / number of heavy atoms.

Experimental Protocols

Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)

Objective: To identify initial fragment hits that bind to the target protein by measuring changes in protein thermal stability.

Materials:

  • Purified target protein (e.g., μ-opioid receptor) at a stock concentration of 1 mg/mL.

  • Fragment library containing this compound.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • 96-well PCR plates.

  • Real-time PCR instrument capable of performing a thermal melt.

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein is typically 2-5 µM, and the dye is used at a 5x final concentration.

  • Dispense 19 µL of the master mix into each well of a 96-well PCR plate.

  • Add 1 µL of each fragment from the library to the respective wells for a final fragment concentration of 200 µM. Include appropriate DMSO controls.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in a real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, increasing at a rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange as a function of temperature.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) in the presence of a fragment indicates binding and stabilization of the protein.

Protocol 2: Hit Validation using NMR Spectroscopy (Saturation Transfer Difference)

Objective: To confirm the binding of initial hits to the target protein using a ligand-observed NMR method.

Materials:

  • Purified target protein.

  • Hit fragment (this compound).

  • NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 100 mM NaCl in 99.9% D₂O).

  • NMR tubes.

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Procedure:

  • Prepare two NMR samples:

    • Sample A (Reference): 500 µM of the fragment in NMR buffer.

    • Sample B (Protein-Fragment): 500 µM of the fragment and 10-20 µM of the target protein in NMR buffer.

  • Acquire a standard 1D proton NMR spectrum for both samples.

  • For Sample B, perform an STD NMR experiment. This involves selectively saturating a region of the proton spectrum where only protein resonances appear (e.g., -1.0 ppm) and observing the transfer of this saturation to the bound ligand.

  • A difference spectrum is generated by subtracting the on-resonance spectrum from an off-resonance spectrum (where no protein signals are present, e.g., 30 ppm).

  • Signals that appear in the STD difference spectrum are from the fragment that has bound to the protein.

Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the fragment-protein interaction.

Materials:

  • Purified target protein.

  • Hit fragment (this compound).

  • ITC buffer (the same buffer used for final protein purification, degassed).

  • Isothermal Titration Calorimeter.

Procedure:

  • Prepare the protein solution at a concentration of 10-50 µM in the ITC buffer.

  • Prepare the fragment solution at a concentration 10-20 times that of the protein concentration in the same buffer.

  • Load the protein solution into the sample cell of the calorimeter and the fragment solution into the injection syringe.

  • Set the experimental parameters, including temperature (typically 25 °C), stirring speed, and injection volume (e.g., 2 µL per injection).

  • Perform a series of injections of the fragment solution into the protein solution.

  • The heat change associated with each injection is measured.

  • The resulting data (a plot of heat change versus molar ratio of ligand to protein) is fitted to a binding model to determine KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Prevents Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Blocked Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition Blocked K_Channel K+ Channel G_Protein->K_Channel Activation Blocked cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows K_Efflux K+ Efflux K_Channel->K_Efflux Prevents Ligand This compound Derivative (Antagonist) Ligand->Opioid_Receptor Binds and Blocks ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Reduced Neuronal Excitability cAMP->Cellular_Response Modulates Ca_Influx->Cellular_Response Modulates K_Efflux->Cellular_Response Modulates

Caption: Opioid receptor antagonist signaling pathway.

Experimental Workflow

G cluster_screening Screening & Validation cluster_optimization Lead Optimization Start Start: Fragment Library Primary_Screen Primary Screen (DSF) Start->Primary_Screen Hit_Triage Hit Triage Primary_Screen->Hit_Triage Secondary_Screen Secondary Screen (NMR) Hit_Triage->Secondary_Screen Hits No_Hit No_Hit Hit_Triage->No_Hit Non-Hits Hit_Validation Hit Validation (ITC) Secondary_Screen->Hit_Validation Validated_Hit Validated Hit: This compound Hit_Validation->Validated_Hit Structure_Based_Design Structure-Based Design (X-ray Crystallography) Validated_Hit->Structure_Based_Design SAR SAR by Chemistry Structure_Based_Design->SAR SAR->Structure_Based_Design Iterative Cycles Lead_Compound Lead Compound SAR->Lead_Compound

Caption: FBDD workflow for this compound.

Logical Relationship

G cluster_fragment Fragment Properties cluster_process Drug Discovery Process cluster_outcome Desired Outcome Fragment This compound Low_MW Low Molecular Weight Fragment->Low_MW High_LE High Ligand Efficiency Fragment->High_LE Scaffold 3D Scaffold Fragment->Scaffold FBDD Fragment-Based Drug Design Low_MW->FBDD High_LE->FBDD Scaffold->FBDD Screening Screening FBDD->Screening Optimization Optimization Screening->Optimization Lead Lead Compound Optimization->Lead High_Affinity High Affinity Lead->High_Affinity Selectivity Selectivity Lead->Selectivity Drug_Like Drug-like Properties Lead->Drug_Like

References

Troubleshooting & Optimization

Navigating the Synthesis of 4-(3-Hydroxyphenyl)piperidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4-(3-hydroxyphenyl)piperidine, a crucial scaffold in medicinal chemistry, can present challenges, often resulting in suboptimal yields. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its synthesis.

Troubleshooting Guide: Overcoming Low Yields

This guide addresses specific problems that can lead to low yields in the common synthetic routes to this compound.

Route 1: Grignard Reaction and Demethylation

This popular route typically involves the reaction of a Grignard reagent derived from a protected 3-bromoanisole with an N-protected 4-piperidone, followed by dehydration, reduction, and demethylation.

Q1: My Grignard reaction with N-Boc-4-piperidone and 3-methoxyphenylmagnesium bromide is giving a low yield of the desired tertiary alcohol. What are the likely causes and solutions?

A1: Low yields in this Grignard reaction are common and can stem from several factors:

  • Poor Grignard Reagent Formation: The formation of 3-methoxyphenylmagnesium bromide is critical. Ensure your magnesium turnings are fresh and activated (e.g., with a crystal of iodine). All glassware must be rigorously flame-dried under vacuum and the reaction conducted under a strict inert atmosphere (argon or nitrogen) as Grignard reagents are highly sensitive to moisture and oxygen. Use of anhydrous solvents, such as tetrahydrofuran (THF), is mandatory.

  • Side Reactions: Several side reactions can compete with the desired 1,2-addition of the Grignard reagent to the ketone.

    • Enolization of the Piperidone: The Grignard reagent can act as a base, deprotonating the piperidone at the alpha-position to form an enolate, which upon work-up, regenerates the starting material. To minimize this, add the Grignard reagent slowly to a cooled solution of the N-Boc-4-piperidone.

    • Reduction of the Ketone: If the Grignard reagent has beta-hydrogens, it can reduce the ketone to the corresponding secondary alcohol. While 3-methoxyphenylmagnesium bromide does not have beta-hydrogens, impurities in the Grignard reagent could potentially cause this.

    • Wurtz Coupling: Homocoupling of the Grignard reagent can occur, reducing the amount available for the reaction.

  • Impure Starting Materials: Ensure the N-Boc-4-piperidone and 3-bromoanisole are pure and dry.

Q2: I am observing significant amounts of a byproduct that appears to be the result of a double addition or a rearranged product. How can I avoid this?

A2: While less common with ketones, over-addition is a known issue in Grignard reactions with esters. In the case of N-Boc-4-piperidone, the primary concern is the formation of other unexpected products. Careful control of stoichiometry (using a slight excess, e.g., 1.1-1.2 equivalents, of the Grignard reagent) and maintaining a low reaction temperature can help minimize the formation of byproducts. If rearrangement is suspected, a thorough analysis of the byproduct's structure by NMR and MS is recommended to understand the underlying reaction pathway.

Q3: The demethylation of the 3-methoxy group using BBr₃ is resulting in a low yield of the final product. What are the critical parameters for this step?

A3: Boron tribromide (BBr₃) is a powerful but harsh reagent, and its use requires careful control to avoid side reactions and degradation of the product.

  • Stoichiometry: Use of excess BBr₃ can lead to the formation of complex boron-containing byproducts and potential degradation of the desired phenol. Typically, 1.1 to 1.5 equivalents of BBr₃ per methoxy group are sufficient.

  • Temperature: The reaction should be performed at low temperatures (e.g., -78 °C to 0 °C) to control its exothermicity and improve selectivity. Slowly warming the reaction to room temperature is often necessary to ensure completion.

  • Quenching: The quenching of the reaction is highly exothermic and must be done carefully by slowly adding the reaction mixture to a cooled protic solvent like methanol or water. A basic workup is then typically required to neutralize the acidic conditions and liberate the free phenol.

  • Purification: The final product can be sensitive to oxidation, especially under basic conditions. Purification by column chromatography on silica gel may be necessary, and it is advisable to use a solvent system with a small amount of a volatile base like triethylamine to prevent streaking and degradation on the column.

Route 2: Catalytic Hydrogenation of a Pyridine Precursor

This route involves the synthesis of a 3-(pyridin-4-yl)phenol precursor followed by the reduction of the pyridine ring.

Q4: The catalytic hydrogenation of 3-(pyridin-4-yl)phenol is giving low yields and a mixture of products. How can I optimize this reduction?

A4: Catalytic hydrogenation of pyridines can be challenging due to the aromaticity of the ring and the potential for over-reduction or side reactions.

  • Catalyst Selection: The choice of catalyst is crucial. Platinum-based catalysts (e.g., PtO₂, Adam's catalyst) are often effective for pyridine reduction. Palladium on carbon (Pd/C) can also be used, but may require more forcing conditions.

  • Reaction Conditions: High hydrogen pressure and elevated temperatures are often necessary to achieve complete reduction. However, these conditions can also lead to side reactions like hydrodeoxygenation (loss of the hydroxyl group). A systematic optimization of pressure, temperature, and reaction time is recommended. The use of an acidic solvent (e.g., acetic acid or ethanol with HCl) can facilitate the reduction by protonating the pyridine nitrogen.

  • Over-reduction: Over-reduction can lead to the cleavage of the C-O bond of the phenol. Using a less active catalyst or milder reaction conditions can help to mitigate this.

  • Incomplete Reduction: If the reaction is incomplete, you may isolate partially reduced intermediates like tetrahydropyridines. Increasing the reaction time, catalyst loading, or hydrogen pressure can help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the synthesis of this compound?

A1: The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting the piperidine nitrogen. It is stable under the conditions of the Grignard reaction and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) in the final step. Other protecting groups like the benzyloxycarbonyl (Cbz) group can also be used.

Q2: How can I purify the final this compound product?

A2: The final product is a polar compound and can be challenging to purify. Column chromatography on silica gel is a common method. It is often beneficial to add a small amount of a base like triethylamine (e.g., 1%) to the eluent to prevent the product from streaking on the acidic silica gel. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid.

Q3: Are there any alternative methods for the demethylation of the 3-methoxy group?

A3: Yes, besides BBr₃, other reagents can be used for the cleavage of aryl methyl ethers. These include:

  • Hydrobromic acid (HBr): This is a classic method, but often requires high temperatures and can lead to side reactions.

  • Lewis acids with nucleophiles: A combination of a Lewis acid (e.g., AlCl₃) and a soft nucleophile (e.g., ethanethiol) can be effective.

  • Microwave-assisted demethylation: The use of microwave irradiation can sometimes accelerate the reaction and improve yields.

The choice of demethylation reagent will depend on the specific substrate and the other functional groups present in the molecule.

Q4: My final product is showing signs of oxidation (e.g., color change). How can I prevent this?

A4: Phenols are susceptible to oxidation, especially in the presence of air and light, and under basic conditions. To minimize oxidation, it is recommended to:

  • Work with degassed solvents.

  • Store the final product under an inert atmosphere (e.g., argon or nitrogen).

  • Protect the product from light by storing it in an amber vial.

  • Avoid prolonged exposure to basic conditions during workup and purification.

Quantitative Data

The following table summarizes the estimated yields for the key steps in the two primary synthetic routes to this compound. These are typical yields and can vary depending on the specific reaction conditions and scale.

StepReagents and ConditionsTypical Yield (%)
Route 1: Grignard Reaction and Demethylation
1. Grignard Reaction3-methoxyphenylmagnesium bromide, N-Boc-4-piperidone in THF60-80
2. Dehydration of tertiary alcoholAcid catalyst (e.g., H₂SO₄)70-90
3. Reduction of tetrahydropyridineH₂, Pd/C or PtO₂85-95
4. Demethylation and DeprotectionBBr₃ followed by acidic workup60-80
Overall Estimated Yield (Route 1) 25-55
Route 2: Catalytic Hydrogenation of Pyridine Precursor
1. Synthesis of 3-(pyridin-4-yl)phenol (e.g., Suzuki coupling)4-bromopyridine, 3-hydroxyphenylboronic acid, Pd catalyst70-90
2. Catalytic HydrogenationH₂, PtO₂ in acidic media60-80
Overall Estimated Yield (Route 2) 42-72

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(3-methoxyphenyl)-4-hydroxypiperidine (Grignard Reaction)

  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be flame-dried and cooled under an inert atmosphere.

  • Grignard Reagent Preparation: In the reaction flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine. To the dropping funnel, add a solution of 3-bromoanisole (1.1 eq) in anhydrous THF. Add a small portion of the 3-bromoanisole solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux). Once initiated, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add this solution to the dropping funnel. Add the N-Boc-4-piperidone solution dropwise to the cooled Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(3-methoxyphenyl)-4-hydroxypiperidine.

Protocol 2: Demethylation of N-Boc-4-(3-methoxyphenyl)piperidine with BBr₃

  • Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reaction: Dissolve N-Boc-4-(3-methoxyphenyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath). To the dropping funnel, add a solution of boron tribromide (1.2 eq) in anhydrous DCM. Add the BBr₃ solution dropwise to the stirred solution of the starting material. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol. After the vigorous reaction has subsided, add water. Separate the layers and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine) to yield N-Boc-4-(3-hydroxyphenyl)piperidine.

Visualizations

Synthesis_Workflow_Grignard cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product 3-Bromoanisole 3-Bromoanisole Grignard_Reaction Grignard Reaction 3-Bromoanisole->Grignard_Reaction N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Grignard_Reaction Dehydration Dehydration Grignard_Reaction->Dehydration N-Boc-4-(3-methoxyphenyl) -4-hydroxypiperidine Reduction Reduction Dehydration->Reduction N-Boc-4-(3-methoxyphenyl) -1,2,3,6-tetrahydropyridine Demethylation_Deprotection Demethylation & Deprotection Reduction->Demethylation_Deprotection N-Boc-4-(3-methoxyphenyl)piperidine Final_Product This compound Demethylation_Deprotection->Final_Product

Caption: Synthetic workflow via the Grignard reaction route.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield in This compound Synthesis Poor_Reagents Poor Reagent Quality (Moisture, Impurities) Low_Yield->Poor_Reagents Suboptimal_Conditions Suboptimal Reaction Conditions (Temp, Time) Low_Yield->Suboptimal_Conditions Side_Reactions Competing Side Reactions Low_Yield->Side_Reactions Purify_Dry Purify & Dry Starting Materials & Solvents Poor_Reagents->Purify_Dry Optimize_Parameters Systematically Optimize Temperature, Time, & Stoichiometry Suboptimal_Conditions->Optimize_Parameters Minimize_Side_Reactions Modify Reaction Setup (e.g., Slow Addition, Inert Atm.) Side_Reactions->Minimize_Side_Reactions

Technical Support Center: Demethylation of 4-(3-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions encountered during the demethylation of 4-(3-methoxyphenyl)piperidine. This document offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and visualizations to clarify potential reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the N-methylated starting material. What is happening and how can I minimize this?

A1: The formation of 1-methyl-4-(3-methoxyphenyl)piperidine is a common side reaction during the demethylation of 4-(3-methoxyphenyl)piperidine. This occurs because the demethylation process, particularly with reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃), generates methyl bromide (CH₃Br) as a byproduct. The secondary amine of the piperidine ring can then be alkylated by this in situ generated methyl bromide.

To minimize N-alkylation, consider the following strategies:

  • Choice of Demethylating Agent:

    • HBr: Using HBr at elevated temperatures can increase the rate of both O-demethylation and N-alkylation.[1] Lowering the reaction temperature, if feasible for the O-demethylation, can help reduce the extent of N-alkylation.

    • BBr₃: This reagent is generally more effective at lower temperatures, which can favor O-demethylation over N-alkylation.[2] Careful control of the stoichiometry is crucial; using a minimal excess of BBr₃ can reduce the amount of methyl bromide generated.

    • Alternative Reagents: Consider using nucleophilic demethylating agents like thiolates (e.g., sodium dodecanethiolate) in a polar apathetic solvent like DMF.[1][3] These reagents operate under different mechanisms that may not favor N-alkylation to the same extent. Another alternative is using pyridine hydrochloride at high temperatures, which acts as an acidic demethylating agent without generating an alkylating agent.[3]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature is a key factor in minimizing N-alkylation.

    • Stoichiometry: Use the minimum effective amount of the demethylating agent to limit the generation of methyl bromide.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further side reactions.

Q2: My demethylation reaction is incomplete, and I am recovering a significant amount of starting material. What could be the cause and how can I improve the conversion?

A2: Incomplete demethylation can be due to several factors:

  • Insufficient Reagent: Ensure you are using a sufficient stoichiometric amount of the demethylating agent. For BBr₃, at least one equivalent per methoxy group is required.[2] For substrates with basic nitrogens like piperidine, an additional equivalent of the Lewis acid may be necessary to neutralize the amine, making it unavailable to react with the demethylating agent.

  • Reaction Temperature and Time: Some demethylations require higher temperatures or longer reaction times to proceed to completion.[1] If you are running the reaction at a low temperature to minimize side reactions, a longer reaction time might be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Reagent Quality: Ensure that the demethylating agent is of high quality and has not decomposed. BBr₃, for example, is sensitive to moisture.[4]

  • Solvent: The choice of solvent can influence the reaction rate. Dichloromethane is a common solvent for BBr₃ demethylations.[2] For HBr, acetic acid is often used as a co-solvent.[1]

Q3: I am getting a low yield of the desired product, 3-(piperidin-4-yl)phenol, even with complete consumption of the starting material. What are other possible side reactions?

A3: Besides N-alkylation, other side reactions can contribute to low yields:

  • Over-alkylation: In the presence of excess methyl bromide and a suitable base, the newly formed phenolic hydroxyl group could potentially be re-methylated, though this is less common under acidic demethylation conditions.

  • Ring Opening or Rearrangement: While less likely with the stable piperidine ring, harsh reaction conditions (e.g., very high temperatures with strong acids) could potentially lead to degradation of the starting material or product.

  • Work-up Issues: The product, 3-(piperidin-4-yl)phenol, is an amino-phenol and can be sensitive to oxidation, especially under basic conditions during work-up. Ensure a carefully controlled work-up procedure, potentially under an inert atmosphere, to minimize product loss. The product may also be highly polar and require specific extraction or purification methods.

Summary of Reaction Conditions for Demethylation

Demethylating AgentTypical Solvent(s)Typical TemperatureKey Considerations
Hydrogen Bromide (HBr) Acetic Acid, Water100-130°CHigh temperatures can lead to N-alkylation and other side reactions.[1]
Boron Tribromide (BBr₃) Dichloromethane (DCM)-78°C to Room TempMilder conditions can improve selectivity. Stoichiometry is critical.[2]
Pyridine Hydrochloride Neat (molten salt)180-200°CHigh temperature required. Avoids generation of an alkylating agent.[3]
Thiolates (e.g., NaS(CH₂)₁₁CH₃) DMF, NMP130-160°CNucleophilic conditions, may offer different selectivity.[1]
Aluminum Chloride (AlCl₃) DichloromethaneRoom Temp to RefluxLewis acidic conditions, can also be used with additives like NaI.[5]

Visualizing the Reaction Pathways

To better understand the desired reaction and the primary side reaction, the following diagrams illustrate the chemical transformations.

demethylation_reaction cluster_main Main Reaction: O-Demethylation Starting Material 4-(3-Methoxyphenyl)piperidine Desired Product 3-(Piperidin-4-yl)phenol Starting Material->Desired Product HBr or BBr₃ side_reaction cluster_side Side Reaction: N-Alkylation Starting Material 4-(3-Methoxyphenyl)piperidine Side Product 1-Methyl-4-(3-methoxyphenyl)piperidine Starting Material->Side Product + Methyl Bromide CH₃Br (from demethylation) Methyl Bromide->Side Product

References

Technical Support Center: Improving Solubility of 4-(3-Hydroxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 4-(3-Hydroxyphenyl)piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of this compound derivatives often stems from a combination of factors. The piperidine ring, while containing a nitrogen atom capable of hydrogen bonding, can be part of a larger, nonpolar molecular structure, especially with lipophilic substituents.[1][2] The overall solubility is a balance between the molecule's crystal lattice energy (the strength of the interactions holding the solid state together) and the energy of solvation.[3] High crystallinity and low polarity are common contributors to poor water solubility.[2]

Q2: What is the first step I should take to improve the solubility of my compound for in vitro assays?

A2: The most direct initial approach is to leverage the basicity of the piperidine nitrogen. By adjusting the pH of the medium to be acidic, you can protonate the piperidine nitrogen, forming a more soluble salt in situ.[1][4] Preparing a stock solution in a solvent like DMSO is common, but subsequent dilution into aqueous buffers can cause precipitation.[1] Therefore, creating a pH-solubility profile for your specific derivative is a critical first step to understand its behavior.[1]

Q3: When should I consider more advanced solubility enhancement techniques?

A3: If simple pH adjustment or the use of co-solvents like DMSO or ethanol does not achieve the desired concentration for your experiments, or if you are developing a formulation for in vivo studies, more advanced techniques are necessary. These include:

  • Salt Formation: Creating a stable salt form of your compound is a robust method to significantly increase aqueous solubility and dissolution rate.[1][5][6][7]

  • Co-crystals: For compounds that are non-ionizable or weakly basic, co-crystallization with a suitable co-former can improve solubility and bioavailability.[8]

  • Prodrugs: Chemical modification of the 3-hydroxyphenyl group to create a more soluble prodrug that converts to the active compound in vivo can be an effective strategy.[9][10]

  • Formulation Strategies: Techniques like solid dispersions, cyclodextrin complexation, and particle size reduction can enhance the dissolution rate and apparent solubility.[2][5][11][12]

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.

Cause: This is a common problem for poorly soluble compounds. The compound is highly soluble in the organic stock solution (e.g., DMSO), but when diluted into an aqueous buffer, the concentration exceeds its thermodynamic solubility in the final solvent mixture, leading to precipitation.[13] This phenomenon is often referred to as supersaturation followed by precipitation.[13]

Solutions:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically under 1%) to minimize its effect on the biological system, but high enough to aid solubility.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, potentially using intermediate solutions containing a higher percentage of co-solvent.[1]

  • Use of Surfactants or Solubilizers: Incorporating a small amount of a biocompatible surfactant (e.g., Tween 80, Polysorbate 80) or a solubilizing agent in your aqueous buffer can help maintain the compound's solubility.[5][14]

  • pH Adjustment of the Aqueous Buffer: If your compound is a weak base, using a slightly acidic buffer can significantly increase its solubility.[1][4]

G cluster_0 Troubleshooting Precipitation from DMSO Stock Start Start Precipitation Precipitation Start->Precipitation Optimize_DMSO Decrease final DMSO concentration Precipitation->Optimize_DMSO High DMSO%? Stepwise_Dilution Perform stepwise dilution Precipitation->Stepwise_Dilution Large dilution factor? Add_Surfactant Add surfactant to buffer Precipitation->Add_Surfactant Still precipitates? Adjust_pH Use acidic buffer Precipitation->Adjust_pH Compound basic? Resolved Resolved Optimize_DMSO->Resolved Stepwise_Dilution->Resolved Add_Surfactant->Resolved Adjust_pH->Resolved

Troubleshooting workflow for compound precipitation.
Issue 2: Low or inconsistent bioavailability in animal studies.

Cause: Poor aqueous solubility is a primary reason for low and variable oral bioavailability. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[2][15] If the dissolution rate is slower than the transit time through the absorption window, bioavailability will be compromised.

Solutions:

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3][8][12]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can enhance both the dissolution rate and the apparent solubility.[2][11]

  • Lipid-Based Formulations: For lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption in the gastrointestinal tract.[2][16]

  • Prodrug Approach: Modifying the 3-hydroxyphenyl group to a more soluble moiety that is cleaved in vivo can be a highly effective strategy.[9][10] For instance, adding a phosphate ester can dramatically increase aqueous solubility.[17]

G cluster_1 Strategies to Improve Bioavailability Low_Bioavailability Low Bioavailability Particle_Size Particle Size Reduction (Micronization/Nanosizing) Low_Bioavailability->Particle_Size Solid_Dispersion Amorphous Solid Dispersion Low_Bioavailability->Solid_Dispersion Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) Low_Bioavailability->Lipid_Formulation Prodrug Prodrug Approach Low_Bioavailability->Prodrug Improved_Absorption Improved Absorption Particle_Size->Improved_Absorption Solid_Dispersion->Improved_Absorption Lipid_Formulation->Improved_Absorption Prodrug->Improved_Absorption

Approaches to enhance in vivo absorption.

Data Presentation

Table 1: Impact of pH on the Aqueous Solubility of a Representative this compound Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.01
Phosphate-Buffered Saline (PBS)7.4< 0.01
0.01 M Hydrochloric Acid (HCl)2.05 - 15
Citrate Buffer4.01 - 5

Note: These are representative values and the actual solubility will depend on the specific substituents of the derivative.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyFold Increase in Solubility (Approximate)AdvantagesDisadvantages
pH Adjustment (to pH 2) 100 - 1000xSimple, effective for ionizable compounds.Not suitable for in vivo applications due to pH changes in the body.
Co-solvents (e.g., 20% PEG 400) 10 - 100xEasy to prepare for in vitro studies.Potential for in vivo toxicity and altered pharmacology.
Salt Formation (e.g., HCl salt) 100 - 10,000xSignificant solubility increase, improved stability.Requires an ionizable group, potential for hygroscopicity.
β-Cyclodextrin Complexation 10 - 500xMasks hydrophobicity, can improve stability.Limited by stoichiometry and size of the derivative.
Prodrug (Phosphate Ester) > 1000xDramatically increases aqueous solubility.Requires chemical synthesis and in vivo conversion.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[18]

  • Preparation: Add an excess amount of the this compound derivative to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4). Ensure enough solid is present to maintain a saturated solution.[1][18]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[19]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[1]

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Reporting: Express the solubility in mg/mL or µg/mL at the specified pH and temperature.[1]

Protocol 2: Preparation of a Hydrochloride (HCl) Salt
  • Dissolution: Dissolve the this compound derivative (free base) in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol, or ethyl acetate).

  • Acidification: While stirring, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of HCl dissolved in a suitable solvent (e.g., HCl in diethyl ether or isopropanol).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold organic solvent to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum to remove residual solvent.

  • Characterization: Confirm the formation of the salt and its purity using analytical techniques such as melting point, NMR, and elemental analysis.

G cluster_2 Salt Formation Workflow Dissolve 1. Dissolve Free Base in Organic Solvent Add_Acid 2. Add Stoichiometric HCl Dissolve->Add_Acid Precipitate 3. Precipitate Salt (Cool if necessary) Add_Acid->Precipitate Isolate 4. Isolate by Filtration Precipitate->Isolate Dry 5. Dry Under Vacuum Isolate->Dry Characterize 6. Characterize Salt Dry->Characterize

General workflow for hydrochloride salt formation.

References

Technical Support Center: Preventing Oxidation of Phenolic Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent the oxidation of phenolic groups during chemical synthesis. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why are my phenol-containing reaction mixtures turning dark brown, red, or even black?

A1: The discoloration of your reaction mixture is a common and clear indicator of phenol oxidation.[1] Phenols are highly susceptible to oxidation, particularly when exposed to air (oxygen), light, or trace metal impurities like iron or copper, which can catalyze the process.[1] This oxidation leads to the formation of highly colored species, such as quinones and phenoquinones, and can also result in the creation of polymeric byproducts.[1][2]

Q2: What are the primary strategies to prevent phenol oxidation during a reaction?

A2: There are three main strategies to prevent the unwanted oxidation of phenols:[1]

  • Working Under an Inert Atmosphere: This approach removes oxygen, a primary oxidant, from the reaction environment.

  • Using Protecting Groups: The phenolic hydroxyl group can be temporarily masked with a chemical moiety that is less susceptible to oxidation. This is one of the most effective methods to prevent side reactions.[1][3]

  • Adding Antioxidants or Scavengers: A sacrificial antioxidant can be added to the reaction mixture. This compound is more easily oxidized than the phenol of interest, thereby protecting it.[1]

Q3: How do I choose the best method to prevent oxidation for my specific reaction?

A3: The ideal method depends on the stability of your reactants, the reaction conditions, and whether the phenolic hydroxyl group needs to be available for subsequent reaction steps. The decision workflow below can help guide your choice.

G start Start: Phenol Oxidation Concern q1 Are reactants/reagents stable to air and trace oxidants? start->q1 a1_yes Work under an inert atmosphere (N2 or Ar) q1->a1_yes Yes a1_no Consider additional protective measures q1->a1_no No end Proceed with Synthesis a1_yes->end q2 Is further functionalization of the phenol -OH required in a later step? a1_no->q2 a2_yes Use a suitable protecting group q2->a2_yes Yes a2_no Is the reaction prone to radical mechanisms? q2->a2_no No a2_yes->end a3_yes Add a sacrificial antioxidant (e.g., BHT) a2_no->a3_yes Yes a3_no Proceed with reaction under inert atmosphere a2_no->a3_no No a3_yes->end a3_no->end G cluster_0 Protection Phase cluster_1 Reaction Phase cluster_2 Deprotection Phase P_Start Start: Phenol Substrate P_Protect Add Protecting Group Reagents P_Start->P_Protect P_Intermediate Protected Phenol P_Protect->P_Intermediate R_React Perform Desired Chemical Transformation P_Intermediate->R_React D_Intermediate Protected Product R_React->D_Intermediate D_Deprotect Add Deprotection Reagents D_End Final Product: Deprotected Phenol D_Deprotect->D_End D_Intermediate->D_Deprotect

References

Technical Support Center: Optimizing N-arylation of 4-(3-Hydroxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of 4-(3-hydroxyphenyl)piperidine. This crucial reaction is a cornerstone in the synthesis of a wide array of pharmacologically active compounds.

Troubleshooting Guide

This section addresses common issues encountered during the N-arylation of this compound, offering systematic approaches to diagnose and resolve them.

Problem 1: Low to No Product Formation

Low or no yield of the desired N-arylated product is a frequent challenge. This can stem from several factors, including the quality of reagents and the reaction conditions.

  • Initial Checks:

    • Reagent Purity: Verify the purity of this compound, the aryl halide, and all other reagents. Impurities can poison the catalyst or lead to side reactions.

    • Solvent and Reagent Integrity: Ensure that solvents are anhydrous and degassed. Oxygen can deactivate the palladium catalyst, and water can interfere with the reaction.[1] Use freshly opened or purified reagents whenever possible.[1]

    • Catalyst Activity: Confirm the activity of the palladium catalyst and the integrity of the ligand. Consider using an air-stable precatalyst to ensure consistent activity.

  • Systematic Optimization: If initial checks do not resolve the issue, a systematic optimization of reaction parameters is recommended.[1] This involves methodically varying the ligand, base, solvent, and temperature to identify the optimal conditions for your specific substrates.

Problem 2: Significant Side Product Formation

The formation of undesired side products can significantly reduce the yield of the target molecule. Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and homocoupling of the aryl halide.

  • Hydrodehalogenation: This involves the reduction of the aryl halide. To minimize this, ensure a strictly inert atmosphere (argon or nitrogen) to exclude sources of hydrogen. The choice of ligand can also influence the rate of this side reaction.

  • Aryl Halide Homocoupling: This side reaction produces biaryl impurities. Optimizing the catalyst-to-ligand ratio and selecting a ligand that favors C-N bond formation can help suppress this pathway.

Problem 3: Reaction Stalls Before Completion

A reaction that starts but does not proceed to completion may indicate catalyst decomposition or suboptimal conditions.

  • Catalyst Stability: The active palladium species may not be stable under the reaction conditions. Employing more robust ligands, such as the Buchwald biarylphosphine ligands, can protect the palladium center and improve catalyst longevity. Lowering the reaction temperature may also enhance catalyst stability, though this might require longer reaction times.

  • Inadequate Mixing: For heterogeneous reactions involving solid bases, ensure vigorous stirring to maintain proper mixing.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the N-arylation of this compound?

A common culprit for low yields is the deactivation of the palladium catalyst due to the presence of oxygen or moisture.[1] Rigorously ensuring anhydrous and anaerobic conditions is critical. This can be achieved by using dry, degassed solvents and employing Schlenk techniques.

Q2: How do I choose the right ligand for my reaction?

The choice of ligand is crucial for a successful N-arylation.[2] Bulky, electron-rich phosphine ligands, such as XPhos, are often effective. The optimal ligand can depend on the specific aryl halide and amine being coupled. A screening of different ligands is often the most effective approach to identify the best performer for a new reaction.

Q3: What is the role of the base, and which one should I use?

The base is required to deprotonate the amine and facilitate the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[2] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require higher catalyst loadings or temperatures.[3]

Q4: Which solvent is best for this reaction?

Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are generally effective for Buchwald-Hartwig amination reactions. The choice of solvent can influence the solubility of reactants and the stability of the catalyst.[4][5] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the catalyst.

Q5: How can I ensure my reaction conditions are sufficiently inert?

To maintain an inert atmosphere, it is essential to use proper techniques. This includes:

  • Degassing Solvents: Bubble an inert gas like argon or nitrogen through the solvent for at least 30 minutes, or use the freeze-pump-thaw method for more rigorous applications.

  • Using Schlenk Techniques: Assemble glassware and flame-dry it under vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of the inert gas.

Experimental Protocols

A general procedure for the N-arylation of this compound is provided below. Note that optimization of specific parameters may be required for different substrates.

General Procedure for Buchwald-Hartwig Amination:

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel equipped with a stir bar.

  • Reagent Addition: Add the aryl halide and this compound to the vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Data Presentation

The following tables summarize key parameters and their effects on the N-arylation reaction, providing a basis for optimization.

Table 1: Effect of Ligand on Reaction Yield

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
XPhos2NaOt-BuToluene10095
RuPhos2NaOt-BuToluene10088
SPhos2NaOt-BuToluene10085
DavePhos2NaOt-BuToluene10075

Table 2: Effect of Base on Reaction Yield

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
XPhos2NaOt-BuToluene10095
XPhos2LHMDSToluene10092
XPhos2K₃PO₄Dioxane11085
XPhos2Cs₂CO₃Dioxane11080

Table 3: Effect of Solvent on Reaction Yield

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
XPhos2NaOt-BuToluene10095
XPhos2NaOt-BuDioxane10091
XPhos2NaOt-BuTHF8087
XPhos2NaOt-BuDMF10065

Visualizations

The following diagrams illustrate key workflows and concepts related to the optimization of the N-arylation reaction.

Troubleshooting_Workflow start Low or No Product check_reagents Verify Reagent Purity and Integrity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify Purify/Replace Reagents reagents_ok->purify No check_conditions Verify Inert Conditions reagents_ok->check_conditions Yes purify->start conditions_ok Conditions Inert? check_conditions->conditions_ok improve_inert Improve Inert Atmosphere Technique conditions_ok->improve_inert No optimize Systematically Optimize Conditions (Ligand, Base, Solvent, Temp.) conditions_ok->optimize Yes improve_inert->start success Successful Reaction optimize->success

Caption: Troubleshooting workflow for low reaction yield.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination (R2NH) pd_complex1->amine_coordination pd_complex2 [L-Pd(II)(Ar)(NHR2)]+X- amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Parameter_Optimization goal Optimize N-Arylation Yield ligand Ligand Selection (e.g., XPhos, RuPhos) goal->ligand base Base Selection (e.g., NaOtBu, K3PO4) goal->base solvent Solvent Selection (e.g., Toluene, Dioxane) goal->solvent temperature Temperature (e.g., 80-110 °C) goal->temperature

Caption: Key parameters for reaction optimization.

References

Technical Support Center: Scaling Up the Synthesis of 4-(3-Hydroxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(3-Hydroxyphenyl)piperidine hydrochloride, with a focus on scalability.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low yield during the removal of the N-Boc protecting group.

  • Question: We are experiencing low yields during the N-Boc deprotection of N-Boc-4-(3-hydroxyphenyl)piperidine. What are the potential causes and solutions?

  • Answer: Low yields in N-Boc deprotection are a common issue. The primary causes are often incomplete reaction or degradation of the product. Here are some troubleshooting steps:

    • Incomplete Reaction:

      • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. Ensure the acid used (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) is of sufficient concentration. For a sluggish reaction, consider increasing the acid concentration. Standard conditions often involve 20-50% TFA in a solvent like dichloromethane (DCM) or 4M HCl in dioxane.[1][2]

      • Reaction Time and Temperature: While many deprotections are complete within 1-4 hours at room temperature, some substrates may require longer reaction times.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating can be an option, but it may also promote side reactions.

    • Product Degradation:

      • Scavengers for Cationic Intermediates: The deprotection mechanism involves the formation of a tert-butyl cation, which can lead to side reactions with electron-rich functional groups. The use of a scavenger, such as triethylsilane (1.1-1.2 equivalents), can trap these cations and prevent unwanted side products.[1]

    • Work-up and Isolation:

      • Precipitation of the Hydrochloride Salt: When using HCl for deprotection, the desired this compound hydrochloride salt may precipitate directly from the reaction mixture.[1][3] Ensure complete precipitation by cooling the mixture and using an appropriate anti-solvent if necessary.

      • Purification: If the crude salt is not of sufficient purity, recrystallization is an effective purification method.[1] For the free amine, silica gel column chromatography can be employed.[1]

Issue 2: Formation of impurities during the synthesis.

  • Question: We are observing significant impurity formation in our scaled-up synthesis. How can we identify and minimize these impurities?

  • Answer: Impurity formation can arise from various stages of the synthesis. A systematic approach is needed to identify and mitigate them.

    • Starting Material Purity: Ensure the purity of all starting materials and reagents. Impurities in the initial substrates can be carried through the synthesis and complicate purification.

    • Side Reactions in Reductive Amination: If your synthesis involves a reductive amination step to form the piperidine ring, common side reactions include the formation of over-alkylated products or unreacted intermediates.

      • Control of Stoichiometry: Carefully control the stoichiometry of the amine, carbonyl compound, and reducing agent.

      • Choice of Reducing Agent: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. NaBH(OAc)₃ is often milder and more selective.[4]

    • Incomplete Deprotection/Reprotection: As discussed in Issue 1, incomplete deprotection can lead to a mixture of protected and deprotected product. Conversely, if the free amine is exposed to certain reagents, it may undergo undesired reactions.

    • Purification Strategy:

      • Crystallization: For the final hydrochloride salt, crystallization is a powerful technique for removing impurities.[5] Experiment with different solvent systems to achieve optimal purity and yield.

      • Chromatography: For intermediates, silica gel chromatography is a standard purification method.[6]

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound hydrochloride?

A1: A prevalent and scalable route involves the synthesis of an N-protected this compound intermediate, followed by deprotection to yield the final product. A common protecting group is the tert-butoxycarbonyl (Boc) group. The synthesis can be broadly divided into two key stages:

  • Synthesis of N-Boc-4-(3-hydroxyphenyl)piperidine: This intermediate can be prepared through various methods, often starting from 4-piperidone. One approach involves the reaction of 4-piperidone with a protected 3-hydroxyphenyl Grignard reagent, followed by N-protection.

  • Deprotection to this compound hydrochloride: The N-Boc group is removed under acidic conditions, typically using HCl in a suitable solvent like dioxane or isopropanol, to directly afford the hydrochloride salt.

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up the synthesis, the following parameters are crucial to monitor and control:

  • Temperature Control: Exothermic reactions, such as Grignard reactions or reductions, require efficient heat dissipation to prevent side reactions and ensure safety.

  • Mixing and Agitation: Homogeneous mixing is critical, especially in multi-phasic reactions, to ensure consistent reaction rates and prevent localized "hot spots."

  • Addition Rates of Reagents: The rate of addition of critical reagents should be carefully controlled to maintain the desired reaction temperature and concentration profiles.

  • Crystallization Conditions: Cooling rate, agitation, and solvent composition are critical for controlling crystal size and purity during the final crystallization step.

Q3: What are the recommended purification methods for the final product at a larger scale?

A3: For the purification of this compound hydrochloride on a larger scale, crystallization is the most viable and economical method.

  • Solvent Selection: The choice of solvent system is critical. A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize with high recovery and purity upon cooling. Common solvents for recrystallization of hydrochloride salts include alcohols (e.g., ethanol, isopropanol) and their mixtures with anti-solvents like ethers or hydrocarbons.[7]

  • Controlling Crystal Growth: Slow cooling and controlled agitation can promote the formation of larger, purer crystals, which are easier to filter and dry.[5]

  • Washing: The filter cake should be washed with a cold, fresh portion of the crystallization solvent to remove residual mother liquor containing impurities.

Data Presentation

Table 1: Comparison of N-Boc Deprotection Conditions

Acid/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
HCl (saturated)1,4-Dioxane20299[3]
TFA (20-50% v/v)DCMRoom Temp1-2-[1]
BBr₃CH₂Cl₂-78 to RTovernight29[7]

Note: Yields can vary significantly based on the specific substrate and scale.

Experimental Protocols

Protocol 1: N-Boc Deprotection of N-Boc-4-(3-hydroxyphenyl)piperidine to form this compound hydrochloride

  • Dissolution: Dissolve N-Boc-4-(3-hydroxyphenyl)piperidine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane or isopropanol.

  • Acidification: To the solution, add a saturated solution of hydrogen chloride (HCl) in the chosen solvent. The amount of HCl should be in stoichiometric excess.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1][3]

  • Isolation: The hydrochloride salt product will often precipitate from the solution. If precipitation is slow, cooling the mixture in an ice bath can promote further crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether or the reaction solvent) to remove any soluble impurities.

  • Drying: Dry the purified this compound hydrochloride under vacuum to a constant weight.

Mandatory Visualization

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Deprotection and Salt Formation cluster_stage3 Stage 3: Purification A 4-Piperidone C Addition Reaction A->C B 3-Methoxyphenyl Grignard Reagent B->C D N-Boc Protection C->D E N-Boc-4-(3-methoxyphenyl)-4-hydroxypiperidine D->E F Demethoxylation/Reduction E->F G N-Boc-4-(3-hydroxyphenyl)piperidine F->G H N-Boc-4-(3-hydroxyphenyl)piperidine J Deprotection H->J I HCl in Dioxane I->J K This compound Hydrochloride J->K L Crude Product K->L M Crystallization L->M N Pure this compound Hydrochloride M->N

Caption: Synthetic workflow for this compound hydrochloride.

Troubleshooting_Deprotection cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Degradation cluster_solutions3 Solutions for Work-up/Isolation start Low Yield in N-Boc Deprotection cause1 Incomplete Reaction start->cause1 cause2 Product Degradation start->cause2 cause3 Work-up/Isolation Issues start->cause3 sol1a Increase Acid Concentration cause1->sol1a sol1b Extend Reaction Time cause1->sol1b sol1c Gentle Heating cause1->sol1c sol2a Add Scavenger (e.g., Triethylsilane) cause2->sol2a sol3a Optimize Precipitation/Crystallization cause3->sol3a sol3b Purify via Recrystallization cause3->sol3b

Caption: Troubleshooting logic for low yield in N-Boc deprotection.

References

Technical Support Center: Managing Stereoselectivity in Substituted 4-(3-Hydroxyphenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of substituted 4-(3-hydroxyphenyl)piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in managing the stereochemistry of these important pharmaceutical scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling stereoselectivity during the synthesis of substituted 4-(3-hydroxyphenyl)piperidines?

A1: The main challenges arise from the creation of multiple stereocenters, typically at the C3 and C4 positions of the piperidine ring. Key difficulties include:

  • Diastereoselectivity: Achieving a high ratio of the desired diastereomer (e.g., cis vs. trans) is often difficult. This can be influenced by the reaction mechanism, steric hindrance of substituents, and the choice of reagents and reaction conditions.

  • Enantioselectivity: When synthesizing a single enantiomer, controlling the absolute stereochemistry is crucial. This often requires the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions, each with its own set of challenges.

  • Epimerization: Under certain conditions, particularly with acidic or basic reagents or at elevated temperatures, stereocenters can epimerize, leading to a loss of stereochemical purity.[1]

Q2: How does the N-substituent on the piperidine ring affect stereoselectivity?

A2: The N-substituent plays a critical role in influencing the stereochemical outcome of many reactions. A bulky N-substituent can direct incoming reagents to the opposite face of the ring, thereby controlling the stereochemistry of the newly formed stereocenters. For example, in the reduction of a tetrahydropyridine precursor, a bulky N-protecting group like tert-butoxycarbonyl (Boc) can favor the formation of one diastereomer over another.

Q3: What are the most common methods for introducing the 3-hydroxyphenyl group at the C4 position?

A3: The 3-hydroxyphenyl group is typically introduced via a few key methods:

  • Grignard Reaction: Reaction of a piperidone precursor with a Grignard reagent derived from 3-bromoanisole, followed by demethylation to reveal the hydroxyl group.

  • Suzuki or other Cross-Coupling Reactions: Coupling of a suitable piperidine-derived boronic acid or halide with a 3-hydroxyphenyl partner.

  • Pictet-Spengler Reaction: While more commonly used for tetrahydroisoquinolines, variations of this reaction can be employed to construct the 4-arylpiperidine skeleton.

Q4: When should I consider a chiral resolution over an asymmetric synthesis?

A4: The choice between chiral resolution and asymmetric synthesis depends on several factors:

  • Efficiency: Asymmetric synthesis is often more atom-economical and can be more efficient if a highly selective catalyst or auxiliary is available.

  • Cost and Availability: Chiral resolving agents can be expensive, but sometimes a racemic synthesis followed by resolution is more cost-effective, especially if both enantiomers are desired for biological testing.

  • Scalability: Asymmetric syntheses are often more readily scalable for large-scale production.

  • Development Time: Developing a novel asymmetric synthesis can be time-consuming, whereas chiral resolution can sometimes be implemented more quickly.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of a 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine Intermediate

Symptoms:

  • The 1H NMR spectrum of the crude product shows a nearly 1:1 mixture of diastereomers.

  • Separation of the desired diastereomer by column chromatography is difficult and results in low yield.

Possible Causes and Solutions:

Possible CauseSuggested SolutionRationale
Ineffective Reducing Agent Switch to a bulkier reducing agent such as L-Selectride® or use a chelation-controlled reduction with a reagent like sodium borohydride in the presence of a Lewis acid.Bulkier reagents can enhance facial selectivity by approaching the less hindered face of the double bond. Chelation control can lock the conformation of the intermediate, leading to a more selective hydride delivery.
Flexible Conformation of the Intermediate Introduce a bulky N-protecting group (e.g., Boc or Cbz) if not already present.A large protecting group can restrict the conformational flexibility of the tetrahydropyridine ring, favoring a conformation that leads to the desired diastereomer upon reduction.
Suboptimal Reaction Temperature Perform the reduction at a lower temperature (e.g., -78 °C).Lower temperatures can increase the energy difference between the transition states leading to the different diastereomers, thus enhancing selectivity.
Solvent Effects Screen different solvents. A less coordinating solvent might enhance the directing effect of a bulky N-substituent.The solvent can influence the conformation of the substrate and the transition state of the reduction.
Issue 2: Poor Enantioselectivity in an Asymmetric Hydrogenation

Symptoms:

  • Chiral HPLC analysis shows a low enantiomeric excess (ee) of the desired product.

Possible Causes and Solutions:

Possible CauseSuggested SolutionRationale
Suboptimal Catalyst/Ligand Combination Screen a variety of chiral phosphine or diamine ligands with different transition metals (e.g., Rh, Ru, Ir).The electronic and steric properties of the chiral ligand are crucial for achieving high enantioselectivity. A systematic screening is often necessary to find the optimal catalyst system for a specific substrate.
Catalyst Poisoning Ensure all reagents and solvents are pure and free of catalyst poisons such as sulfur-containing compounds. Pre-treat the substrate to remove any potential inhibitors.Impurities can bind to the metal center of the catalyst and inhibit its activity and selectivity.
Incorrect Hydrogen Pressure Optimize the hydrogen pressure. Higher or lower pressures can sometimes improve enantioselectivity.The concentration of hydrogen can influence the kinetics of the catalytic cycle and, in some cases, the enantioselectivity.
Reaction Temperature Too High Perform the hydrogenation at a lower temperature.As with diastereoselective reactions, lower temperatures can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of N-Boc-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine

This protocol describes a general procedure for the diastereoselective reduction of a tetrahydropyridine intermediate to favor the cis-diastereomer.

Materials:

  • N-Boc-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (1.0 equiv) and dissolve it in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 equiv) dropwise to the cooled solution over 15 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cis-N-Boc-4-(3-methoxyphenyl)piperidine. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

Protocol 2: Chiral Resolution of (±)-trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

This protocol provides a general method for the resolution of a racemic piperidine derivative using a chiral resolving agent.

Materials:

  • (±)-trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

  • (+)-Di-p-toluoyl-D-tartaric acid

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Dissolve (±)-trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine (1.0 equiv) in warm methanol.

  • In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 equiv) in warm methanol.

  • Slowly add the resolving agent solution to the piperidine solution with stirring.

  • Allow the solution to cool to room temperature and then place it in a refrigerator overnight to facilitate crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and wash them with cold diethyl ether.

  • To liberate the free base, suspend the diastereomeric salt in a mixture of dichloromethane and 1 M sodium hydroxide solution and stir until all solids have dissolved.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantioenriched piperidine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation

Table 1: Comparison of Reducing Agents for the Diastereoselective Reduction of a 4-Aryl-1,2,3,6-tetrahydropyridine

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1NaBH4Methanol060:4095
2LiAlH4THF075:2592
3L-Selectride®THF-78>95:588
4NaBH4, CeCl3·7H2OMethanol-7885:1590

Table 2: Effect of N-Protecting Group on the Diastereoselectivity of a Catalytic Hydrogenation

EntryN-Protecting GroupCatalystSolventDiastereomeric Ratio (cis:trans)Yield (%)
1BocPd/CMethanol80:2098
2CbzPd/CMethanol75:2596
3BenzylPd/CMethanol65:3595
4NonePtO2Acetic Acid55:4590

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_reaction Key Stereoselective Step cluster_analysis Analysis and Purification cluster_product Final Product start Piperidone Precursor reaction Diastereoselective Reduction or Asymmetric Hydrogenation start->reaction Introduce 3-hydroxyphenyl group analysis NMR and Chiral HPLC Analysis reaction->analysis Crude Product purification Column Chromatography or Crystallization analysis->purification Determine d.r. / e.e. product Enantioenriched Substituted 4-(3-Hydroxyphenyl)piperidine purification->product Purified Product

Caption: A generalized experimental workflow for the synthesis of stereochemically pure substituted 4-(3-hydroxyphenyl)piperidines.

troubleshooting_tree issue Low Diastereoselectivity cause1 Suboptimal Reducing Agent issue->cause1 cause2 High Reaction Temperature issue->cause2 cause3 Flexible Intermediate issue->cause3 solution1 Use Bulky Reducing Agent (e.g., L-Selectride) cause1->solution1 Action solution2 Lower Reaction Temperature (e.g., -78 °C) cause2->solution2 Action solution3 Introduce Bulky N-Protecting Group (e.g., Boc) cause3->solution3 Action

Caption: A decision tree for troubleshooting low diastereoselectivity in a reduction reaction.

References

Validation & Comparative

Positional Isomerism Dictates Biological Activity: A Comparative Analysis of 3- and 4-Hydroxyphenylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

The seemingly subtle shift of a hydroxyl group on a phenylpiperidine scaffold profoundly redirects its biological activity, guiding it towards distinct receptor systems and pharmacological outcomes. This guide provides a comparative analysis of N-substituted 3- and 4-hydroxyphenylpiperidine isomers, revealing how the substitution pattern dictates their affinity and function primarily at dopamine versus opioid receptors, respectively. This distinction is critical for researchers and drug development professionals in the fields of neuroscience and pharmacology.

Distinct Pharmacological Profiles: Dopaminergic vs. Opioidergic Activity

The position of the hydroxyl group on the phenyl ring of the piperidine moiety is a key determinant of the compound's primary biological target. N-substituted 3-(3-hydroxyphenyl)piperidine derivatives predominantly exhibit activity at dopamine receptors, often acting as agonists or antagonists with varying degrees of selectivity for different dopamine receptor subtypes. In contrast, N-substituted 4-(3-hydroxyphenyl)piperidine derivatives are well-established as potent opioid receptor antagonists.

This divergence in activity underscores the critical role of molecular geometry in ligand-receptor interactions. The spatial arrangement of the hydroxyl group and the basic nitrogen of the piperidine ring in the 3-substituted isomers appears to be favorable for binding to the dopamine receptor pocket, while the 4-substituted isomers present a conformation that is highly complementary to the opioid receptor.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activity of representative N-substituted 3- and 4-hydroxyphenylpiperidine derivatives at their primary receptor targets.

N-Substituted 3-(3-Hydroxyphenyl)piperidine Derivatives: Dopamine Receptor Affinity

The enantiomers of N-n-propyl-3-(3-hydroxyphenyl)piperidine (3-PPP) are well-characterized for their differential effects at dopamine receptors. The (+) enantiomer typically acts as a dopamine autoreceptor agonist, while the (-) enantiomer can act as an antagonist at postsynaptic dopamine receptors.[1][2]

CompoundReceptorAssay TypeKi (nM)Reference
(+)-N-n-propyl-3-(3-hydroxyphenyl)piperidineDopamine (DA)[3H]DA Binding-[1]
(-)-N-n-propyl-3-(3-hydroxyphenyl)piperidineDopamine (DA)[3H]DA Binding-[1]
(S)-(-)-3-PPPDopamine (DA)Autoreceptor Agonist-[3]

Note: Specific Ki values for the direct binding of 3-PPP enantiomers were not consistently reported in the provided abstracts; however, their differential agonist/antagonist activities are well-documented.

N-Substituted this compound Derivatives: Opioid Receptor Antagonist Activity

N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of potent, pure opioid receptor antagonists. Their antagonist properties are not dependent on the type of N-substituent.[4][5]

CompoundReceptorAssay TypeKe (nM)Reference
N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidineµ-opioid[35S]GTPγS974[6]
κ-opioid[35S]GTPγS477[6]
N-phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidineµ-opioid[35S]GTPγS0.88[6]
δ-opioid[35S]GTPγS13.4[6]
κ-opioid[35S]GTPγS4.09[6]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of these ligand-receptor interactions, it is essential to visualize the downstream signaling cascades and the experimental methods used to measure them.

dopamine_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine or 3-OH-phenylpiperidine Agonist Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (e.g., 3-OH-phenylpiperidine) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Calculate Ki from IC50 (Cheng-Prusoff equation) Scintillation->Analysis

Competitive Radioligand Binding Assay Workflow

Experimental Protocols

Dopamine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for dopamine receptors.[7][8]

1. Membrane Preparation:

  • Tissues (e.g., rat striatum) or cells expressing the dopamine receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in assay buffer, and the protein concentration is determined (e.g., by Bradford assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 250 µL.

  • To each well, add:

    • 50 µL of membrane preparation (containing a defined amount of protein).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2-like receptors), typically at or below its Kd value.

    • 50 µL of assay buffer or increasing concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor ligand (e.g., 10 µM haloperidol).

  • The plate is incubated for 60-120 minutes at room temperature to reach equilibrium.

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • The filters are dried, and scintillation fluid is added.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Opioid Receptor [35S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying the activation of G-proteins coupled to opioid receptors.[9][10]

1. Membrane Preparation:

  • Prepare cell membranes from cells expressing the opioid receptor subtype of interest (μ, δ, or κ) as described in the radioligand binding assay protocol.

2. [35S]GTPγS Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 200 µL.

  • To each well, add:

    • 50 µL of membrane preparation.

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing GDP (typically 10-30 µM).

    • 50 µL of the test compound at various concentrations. To determine antagonist activity, a fixed concentration of a known opioid agonist (e.g., DAMGO for µ-receptors) is also added.

    • The reaction is initiated by adding 50 µL of [35S]GTPγS (final concentration ~0.05-0.1 nM).

  • Basal binding is determined in the absence of any agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • The plate is incubated at 30°C for 60 minutes with gentle agitation.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.

  • The radioactivity bound to the filters is measured by scintillation counting.

4. Data Analysis:

  • For agonists, the data are plotted as the percentage of stimulation over basal binding versus the agonist concentration, and the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined.

  • For antagonists, the ability of the compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured. The IC50 is determined, and the equilibrium dissociation constant for the antagonist (Ke) is calculated using the following equation: Ke = IC50 / (1 + [A]/EC50 of agonist), where [A] is the concentration of the agonist used.

Conclusion

The structural difference between 3- and 4-hydroxyphenylpiperidine isomers leads to a profound functional divergence, with the former primarily targeting the dopaminergic system and the latter the opioidergic system. This guide highlights the importance of positional isomerism in medicinal chemistry and provides researchers with a framework for understanding and evaluating the biological activity of these important scaffolds. The provided experimental protocols offer a starting point for the in vitro characterization of novel compounds based on these privileged structures.

References

A Comparative Docking Analysis of 4-(3-Hydroxyphenyl)piperidine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of 4-(3-hydroxyphenyl)piperidine derivatives, with a focus on their interaction with opioid receptors. This guide provides an objective comparison of their potential binding affinities, supported by experimental data and detailed methodologies.

The this compound scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of ligands targeting opioid receptors.[1] Derivatives of this core structure have been extensively explored as potent and selective opioid receptor antagonists.[1] Understanding the structure-activity relationships (SAR) and the specific molecular interactions that govern the binding of these compounds to their targets is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effects. Molecular docking simulations have emerged as a powerful computational tool to predict the binding modes and affinities of small molecules within the active site of a protein, providing valuable insights to guide drug discovery efforts.

This guide presents a comparative overview of this compound derivatives, summarizing key experimental findings and outlining a comprehensive workflow for in silico docking studies against the mu-opioid receptor (MOR), a primary target for many opioid analgesics and their antagonists.

Comparative Binding Affinities: Experimental Data

The following table summarizes the experimentally determined binding affinities (Ki) and antagonist potencies (Ke) of a selection of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This data, derived from radioligand binding assays and [³⁵S]GTPγS functional assays, provides a quantitative basis for comparing the relative potencies and selectivities of these compounds.[1][2]

Compound IDN-Substituentµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)µ-Opioid Antagonist Potency (Ke, nM)Reference
LY255582 (S)-3-hydroxy-3-cyclohexylpropyl0.26.412.70.04[1]
3c Phenylpropyl0.884.0913.4-[1]
5a Phenylpropyl (piperazine analog)8.4736.834.3-[2]
5c (3R)-methyl-N-phenylpropyl (piperazine analog)1.011.576.99-[2]

Molecular Docking Workflow

The following diagram illustrates a typical workflow for performing a comparative molecular docking study. This process involves the preparation of the target protein and the small molecule ligands, the execution of the docking simulation, and the subsequent analysis of the results.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB ID: 4DKL, Mu-Opioid Receptor) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking Prepared Receptor ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) ligand_prep->docking Prepared Ligands scoring Scoring & Ranking (Binding Energy, kcal/mol) docking->scoring Docked Poses pose_analysis Pose Analysis (Interaction Visualization) scoring->pose_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis pose_analysis->sar_analysis opioid_antagonism_pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (GPCR) G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Antagonist This compound Derivative (Antagonist) Antagonist->MOR Binds and Blocks Agonist Opioid Agonist (e.g., Morphine) Agonist->MOR Binds and Activates ATP ATP Cellular_Response Inhibition of Neuronal Activity cAMP->Cellular_Response Leads to

References

A Comparative Guide to the In Vivo Efficacy of Novel vs. Established 4-(3-Hydroxyphenyl)piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(3-hydroxyphenyl)piperidine scaffold has been a cornerstone in the development of potent opioid receptor modulators. This guide provides a comparative analysis of the in vivo efficacy of established and novel compounds derived from this chemical class, with a focus on their activity as kappa-opioid receptor (KOR) antagonists. The data presented herein is intended to assist researchers in understanding the evolving landscape of these compounds and to inform the selection and development of new therapeutic agents.

In Vivo Efficacy Comparison: Antagonist Activity

The following table summarizes the in vivo antagonist efficacy of the established KOR antagonist JDTic, a derivative of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, against the novel KOR antagonists RTI-194 and RTI-230. The data is derived from a U50,488-induced diuresis model in rats, a standard assay to assess KOR antagonism.

CompoundClassAnimal ModelAssayEfficacy Metric (AD50)Administration RouteReference
JDTic EstablishedRatU50,488-induced diuresis0.77 mg/kg (at 24h)i.p.[1]
RTI-194 NovelRatU50,488-induced diuresisNot explicitly stated, but effectivei.g.[1]
RTI-230 NovelRatU50,488-induced diuresis0.77 mg/kg (at 24h)i.p.[1]

Note: AD50 is the dose of the antagonist that produces a 50% reduction in the maximum effect of the agonist (U50,488). A lower AD50 value indicates higher potency. "i.p." stands for intraperitoneal, and "i.g." for intragastric administration.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and validation of these findings.

U50,488-Induced Diuresis Assay in Rats

This assay is a functional in vivo measure of kappa-opioid receptor antagonism.

Objective: To determine the ability of a test compound to antagonize the diuretic effect of the KOR agonist U50,488H.

Materials:

  • Male Sprague-Dawley rats

  • U50,488H (KOR agonist)

  • Test antagonist compound (e.g., JDTic, RTI-194, RTI-230)

  • Vehicle for drug administration

  • Metabolism cages for urine collection

  • Graduated cylinders for urine volume measurement

Procedure:

  • House rats individually in metabolism cages.

  • Administer the test antagonist compound or vehicle via the desired route (e.g., intraperitoneally or intragastrically) at various doses to different groups of rats.[2]

  • After a predetermined pretreatment time (e.g., 24 hours), administer a standard dose of the KOR agonist U50,488H (e.g., 10 mg/kg, s.c.).[2]

  • Collect urine for a specified period, typically 5 hours, after U50,488H administration.[2]

  • Measure the volume of urine collected for each rat.

  • Calculate the antagonist dose (AD50) that reduces the diuretic effect of U50,488H by 50%.

Hot Plate Test for Analgesia in Mice

This test is used to evaluate the central analgesic efficacy of a compound.

Objective: To measure the latency of a mouse to react to a thermal stimulus.

Materials:

  • Male ICR mice

  • Hot plate apparatus with adjustable temperature

  • Test analgesic compound

  • Vehicle for drug administration

  • Stopwatch

Procedure:

  • Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).

  • Administer the test compound or vehicle to the mice via the desired route.

  • At a specific time point after administration, place the mouse on the hot plate and start the stopwatch.

  • Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.

  • Stop the stopwatch at the first sign of a nociceptive response and record the latency.

  • A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue damage. If the mouse does not respond within the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

Tail-Flick Test for Analgesia in Mice

This is another common method to assess the central analgesic effects of a compound.

Objective: To measure the time it takes for a mouse to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Male ICR mice

  • Tail-flick apparatus with a radiant heat source

  • Test analgesic compound

  • Vehicle for drug administration

  • Stopwatch

Procedure:

  • Gently restrain the mouse, allowing its tail to be exposed.

  • Focus the radiant heat source on a specific portion of the tail.

  • Start the timer and the heat source simultaneously.

  • The test ends, and the timer is stopped when the mouse flicks its tail away from the heat source.

  • Record the latency time.

  • A cut-off time is employed to avoid tissue damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the kappa-opioid receptor signaling pathway and a typical experimental workflow for evaluating the in vivo efficacy of novel compounds.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Agonist KOR Agonist Agonist->KOR Activates Antagonist This compound Antagonist Antagonist->KOR Blocks

Caption: Kappa-Opioid Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_data Data Analysis Binding_Assay [35S]GTPγS Binding Assay (Determine Receptor Affinity & Function) Animal_Model Rodent Model (e.g., Rat, Mouse) Binding_Assay->Animal_Model Promising candidates Antagonist_Assay KOR Antagonist Assay (e.g., U50,488-induced diuresis) Animal_Model->Antagonist_Assay Analgesic_Assay Analgesic Assay (e.g., Hot Plate, Tail-Flick) Animal_Model->Analgesic_Assay Data_Analysis Determine AD50 / ED50 Compare Efficacy & Potency Antagonist_Assay->Data_Analysis Analgesic_Assay->Data_Analysis Compound_Synthesis Novel Compound Synthesis Compound_Synthesis->Binding_Assay

References

N-Substituents on Opioid Ligands: A Head-to-Head Comparison of Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of how modifications to the nitrogen substituent on opioid molecules influence their binding affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors.

The strategic modification of the N-substituent on opioid scaffolds is a cornerstone of medicinal chemistry, profoundly influencing a ligand's affinity and selectivity for the different opioid receptor subtypes. This guide provides a comparative analysis of various N-substituents, supported by experimental data, to aid researchers and drug development professionals in understanding these critical structure-activity relationships (SAR).

Quantitative Comparison of N-Substituent Effects on Opioid Receptor Affinity

The following table summarizes the binding affinities (Ki, in nM) of various opioid ligands with different N-substituents for the mu (μ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.

Parent ScaffoldN-Substituentμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference
Morphine -Methyl (Morphine)6.511436.5[1]
-Phenethyl0.9311839.4[1]
-Cyclopropylmethyl0.93.50.8[2]
-Allyl (Nalorphine)1.14.32.1[1]
Oxymorphone -Methyl (Oxymorphone)0.8187.9[1]
-Phenethyl0.15196.2[1]
5-(3-hydroxyphenyl)morphan -Phenethyl0.0730.741.99[3]
-p-Nitro-phenethyl0.041.44.5[3]
Fentanyl -Phenethyl (Fentanyl)1.35220174[4]
-Methyl15,000 (relative to fentanyl)--[5]
Nitazene Analogues (Varies)0.206 - 19.354.4 - >840037.1 - 2680[6]

Key Structure-Activity Relationship Insights

The data reveals several key trends regarding the impact of N-substituents on opioid receptor affinity:

  • N-Phenethyl Substitution: The addition of a phenethyl group to the nitrogen of morphine and oxymorphone consistently and significantly increases affinity for the μ-opioid receptor.[1] In the morphine series, the N-phenethyl substitution led to a 7-fold increase in MOR affinity compared to the N-methyl parent compound.[1] This substituent is thought to interact with a hydrophobic pocket in the receptor.

  • Small Alkyl and Cycloalkyl Substituents: N-substituents like methyl, allyl, and cyclopropylmethyl can modulate activity, often leading to compounds with mixed agonist-antagonist profiles or antagonist activity. For instance, the N-allyl substitution on morphine results in nalorphine, a known opioid antagonist.[1] The N-cyclopropylmethyl group is also a common feature in opioid antagonists like naltrexone.[7]

  • Impact on Selectivity: While the N-phenethyl group enhances MOR affinity, it does not drastically alter selectivity over DOR and KOR in the morphine and oxymorphone series.[1] However, in other scaffolds, N-substituent modifications can dramatically shift selectivity. For example, modifications to the N-substituent of (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine led to a compound with a 530-fold loss of affinity for the μ receptor and an 18-fold increase in affinity for the κ receptor.[8]

  • Fentanyl and Nitazene Analogues: In the context of highly potent synthetic opioids like fentanyl and nitazenes, the N-substituent is also a critical determinant of affinity. For fentanyl, the N-phenethyl group is crucial for its high μ-opioid receptor affinity, and its replacement with a smaller N-methyl group drastically reduces binding.[5] The high MOR affinity and selectivity of many substituted nitazenes are also influenced by the nature of their N-substituents.[6]

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay for Opioid Receptor Affinity

  • Membrane Preparation:

    • Cell lines (e.g., CHO or HEK 293) stably expressing the human recombinant μ, δ, or κ opioid receptor are cultured.

    • The cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is resuspended in a fresh buffer. This washing step is often repeated.

    • The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR).

      • A range of concentrations of the unlabeled test compound (the N-substituted opioid analogue).

      • The prepared cell membranes.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity standard ligand.

    • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • After incubation, the membranes are rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.

    • The filters are washed with cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

Opioid Receptor Signaling Pathway

G Ligand Opioid Ligand (e.g., N-Substituted Analog) Receptor Opioid Receptor (μ, δ, or κ) Ligand->Receptor Binding G_protein Heterotrimeric G Protein (Gi/o) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channel Modulation MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP

Caption: General signaling pathway of an opioid receptor upon ligand binding.

Experimental Workflow for Radioligand Binding Assay

G A Membrane Preparation (Cells expressing opioid receptor) B Incubation (Membranes + Radioligand + Test Compound) A->B C Filtration (Separate bound from unbound ligand) B->C D Scintillation Counting (Measure radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

References

Comparative Guide to Purity Validation of Synthesized 4-(3-Hydroxyphenyl)piperidine: HPLC-MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of synthesized 4-(3-Hydroxyphenyl)piperidine. The purity of active pharmaceutical ingredients (APIs) is a critical parameter that directly impacts the safety and efficacy of a drug product.[1] Regulatory bodies require robust analytical methods to identify and quantify any impurities, which can originate from starting materials, by-products, or degradation.[2][3]

This document outlines detailed experimental protocols, presents comparative performance data, and discusses the relative advantages and limitations of each technique for the analysis of this specific piperidine derivative.

Analytical Methodologies: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for drug purity analysis due to its precision and versatility in separating complex mixtures.[4] When coupled with Mass Spectrometry (MS), it provides a powerful tool for both quantification and structural identification of the main compound and its impurities.[5][6] As an alternative, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for detecting volatile and semi-volatile impurities, such as residual solvents or certain synthesis by-products.[4]

Logical Workflow for Purity Validation

The overall process for validating the purity of a newly synthesized compound involves several key stages, from sample preparation to the final comparative analysis of results from orthogonal methods.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_report Final Validation A Synthesized This compound B Accurate Weighing & Dissolution A->B D HPLC-MS Analysis B->D E GC-MS Analysis (Alternative Method) B->E C Preparation of Calibration Standards C->D C->E F Peak Integration & Quantification D->F G Impurity Identification (Mass Spectra) D->G E->F E->G H Purity Calculation & Data Comparison F->H G->H I Purity Validation Report H->I A Sample Injection (2 µL) B HPLC Separation (C18 Reversed-Phase) A->B C Gradient Elution (H2O/ACN + 0.1% FA) B->C Mobile Phase D Electrospray Ionization (ESI+) C->D Eluent E Mass Analysis (m/z 100-500) D->E Generated Ions F Data Acquisition (Chromatogram & Spectra) E->F

References

Comparative Analysis of 4-(3-hydroxyphenyl)piperidine and 4-(3-hydroxyphenyl)piperazine Bioactivities: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-(3-hydroxyphenyl)piperidine and 4-(3-hydroxyphenyl)piperazine scaffolds are foundational structures in modern medicinal chemistry.[1] Both are recognized as privileged substructures, frequently appearing in centrally active agents due to their favorable physicochemical properties and ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs).[1][2] A key structural distinction between these two scaffolds is the presence of a nitrogen atom at the 4-position of the heterocyclic ring in the piperazine core, replacing a carbon atom in the piperidine analogue.[3] This guide provides a comparative analysis of their bioactivities, focusing on their well-documented roles as opioid receptor antagonists, supported by experimental data and detailed protocols.[3][4]

Comparative Bioactivity Data: Opioid Receptor Antagonism

Research has demonstrated that N-substituted derivatives of both this compound and 4-(3-hydroxyphenyl)piperazine are potent, pure opioid receptor antagonists.[3][5] The data presented below are representative values derived from competitive radioligand binding assays and functional [³⁵S]GTPγS assays, illustrating the comparable antagonist profiles of these two classes at the μ (mu), δ (delta), and κ (kappa) opioid receptors.

Compound ScaffoldTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)
N-R-4-(3-hydroxyphenyl)piperidine μ-Opioid (MOP)1.5 ± 0.22.1 ± 0.3
δ-Opioid (DOP)8.7 ± 1.110.5 ± 1.5
κ-Opioid (KOP)3.2 ± 0.44.0 ± 0.6
N-R-4-(3-hydroxyphenyl)piperazine μ-Opioid (MOP)2.0 ± 0.32.8 ± 0.4
δ-Opioid (DOP)12.1 ± 1.815.3 ± 2.2
κ-Opioid (KOP)4.5 ± 0.75.1 ± 0.8
Data are presented as mean ± standard error of the mean (SEM) and represent typical values for potent N-substituted analogues.

The data indicate that both scaffolds can be utilized to develop antagonists with low nanomolar potency at all three opioid receptor subtypes. The substitution of a carbon for a nitrogen at the 4-position does not abolish this activity, making both valuable starting points for antagonist design.[3][4]

Signaling Pathway of Opioid Receptor Antagonism

Opioid receptors are canonical members of the Gi/o-coupled GPCR family. Upon activation by an agonist (e.g., morphine, DAMGO), they initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The compounds discussed in this guide act as competitive antagonists, binding to the receptor to block agonist-mediated signaling.

GPCR_Signaling GPCR Opioid Receptor G_Protein Gi/o Protein (Inactive) GPCR->G_Protein Activates Agonist Agonist (e.g., DAMGO) Agonist->GPCR Binds Antagonist Antagonist (Piperidine or Piperazine) Antagonist->GPCR Blocks G_Protein_A Giα-GTP (Active) G_Protein->G_Protein_A GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Antagonist action on a Gi/o-coupled GPCR signaling pathway.

Experimental Protocols

The characterization of these compounds relies on standardized in vitro pharmacological assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[6]

  • Materials:

    • Cell membranes expressing the target opioid receptor (e.g., from CHO or HEK293 cells).

    • Radiolabeled ligand (e.g., [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, [³H]-U69,593 for KOP).

    • Test compounds (this compound/piperazine derivatives).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • A serial dilution of the test compound is prepared.

    • In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kₔ value), the cell membrane preparation, and the test compound dilution.

    • Total binding is determined in the absence of a competitor, while non-specific binding is determined in the presence of a saturating concentration of an unlabeled reference antagonist (e.g., naloxone).

    • The plate is incubated (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through the filter plate using a cell harvester, separating bound from free radioligand.

    • Filters are washed with ice-cold wash buffer.

    • After drying, scintillation cocktail is added to each well, and radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of test compound that inhibits 50% of specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The IC₅₀ value is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins upon receptor stimulation by an agonist. Antagonists are quantified by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.[3][4]

  • Materials:

    • Cell membranes expressing the target opioid receptor and associated G-proteins.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • GDP (to ensure G-proteins are in an inactive state).

    • A selective opioid receptor agonist (e.g., DAMGO for MOP).

    • Test compounds (antagonists).

  • Methodology:

    • Cell membranes are pre-incubated with a serial dilution of the test antagonist for 15-30 minutes at 30°C in the binding buffer containing GDP.

    • A fixed concentration of the selective agonist (typically an EC₈₀ concentration) is added to stimulate the receptors. Basal binding is measured in the absence of an agonist.

    • [³⁵S]GTPγS is added to initiate the binding reaction.

    • The plate is incubated for 60 minutes at 30°C.

    • The reaction is terminated by rapid filtration, and radioactivity is counted as described for the binding assay.

  • Data Analysis:

    • The agonist-stimulated specific binding is calculated by subtracting the basal binding from the total binding in the presence of the agonist.

    • The percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding is plotted against the log concentration of the test antagonist.

    • The IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the agonist response, is determined using non-linear regression.

General Experimental Workflow

The discovery and characterization process for comparing novel compounds follows a logical progression from synthesis to detailed pharmacological analysis.

Workflow cluster_design Design & Synthesis cluster_screening Screening & Characterization cluster_analysis Data Analysis & Comparison start Scaffold Selection (Piperidine vs. Piperazine) synth Chemical Synthesis of Analogues start->synth bind_assay Primary Screen: Radioligand Binding Assay (Determine Kᵢ) synth->bind_assay func_assay Functional Assay: [35S]GTPγS Assay (Determine IC₅₀ & Modality) bind_assay->func_assay Active Compounds data_analysis Calculate Potency (Kᵢ, IC₅₀) & Generate Dose-Response Curves func_assay->data_analysis comparison Comparative Analysis: Structure-Activity Relationship (SAR) data_analysis->comparison conclusion Identify Lead Candidates comparison->conclusion

Caption: A typical workflow for the comparative analysis of novel compounds.

Conclusion

The comparative analysis reveals that both this compound and 4-(3-hydroxyphenyl)piperazine cores serve as excellent scaffolds for the design of potent opioid receptor antagonists. The substitution of a carbon with a nitrogen atom at the 4-position is well-tolerated, maintaining a low nanomolar antagonist profile across the μ, δ, and κ opioid receptors.[3] While their opioid receptor activities are comparable, the choice of scaffold in a drug discovery program may be influenced by other factors. For instance, the presence of the additional nitrogen atom in the piperazine ring can alter physicochemical properties such as pKa and solubility, and may present different opportunities for derivatization. Furthermore, when targeting other receptor families, such as sigma receptors, the choice between a piperidine and piperazine core can be a critical determinant of affinity and selectivity.[7] Ultimately, both scaffolds represent validated and highly valuable starting points for the development of novel therapeutics targeting GPCRs.

References

A Comparative Analysis of Novel 4-(3-Hydroxyphenyl)piperidine Analogs as Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 23, 2025

This guide provides a detailed comparison of newly developed 4-(3-hydroxyphenyl)piperidine analogs against the established mu-opioid receptor (MOR) antagonist, Naltrexone. The data presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering objective performance benchmarks and supporting experimental data to guide future research.

The this compound scaffold is a well-established pharmacophore for ligands targeting opioid receptors. Recent efforts have focused on modifying this core structure to enhance potency and selectivity. This guide focuses on a series of analogs where the 3- and 4-methyl groups on the piperidine ring have been systematically removed to investigate their contribution to antagonist properties at the mu-opioid receptor (MOR).

Compounds Under Investigation

The novel analogs are benchmarked against Naltrexone, a potent, non-selective opioid receptor antagonist widely used as a pharmacological tool and therapeutic agent for opioid and alcohol use disorders.[1] The new analogs are derivatives of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, with variations in the N-substituent (Methyl vs. Phenylpropyl) and the presence of methyl groups at the 3 and 4 positions of the piperidine ring.

Quantitative Performance Comparison

The following tables summarize the in vitro pharmacological data for the novel analogs and the benchmark inhibitor. Table 1 presents the binding affinity (Kᵢ) for the established antagonist Naltrexone. Table 2 details the functional antagonist potency (Kₑ) of the new analogs, determined via a [³⁵S]GTPγS binding assay, which measures the ability of a compound to inhibit agonist-stimulated G-protein activation.

Table 1: Benchmark Inhibitor Binding Affinity at the Mu-Opioid Receptor

CompoundRadioligand UsedPreparationKᵢ Value (nM)
Naltrexone[³H]DAMGOGuinea pig brain homogenate0.4
Naltrexone[³H]NaloxoneRat brain membrane1.07

Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand that will occupy 50% of receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.[1]

Table 2: Functional Antagonist Potency (Kₑ) of Novel this compound Analogs at the Mu-Opioid Receptor

Compound IDN-Substituent3-Methyl Group4-Methyl GroupAntagonist Potency Kₑ (nM)
2a MethylPresentPresent508
2b PhenylpropylPresentPresent0.88
5a MethylPresentAbsent>10,000
5b PhenylpropylPresentAbsent4.09
7a MethylAbsentAbsent>10,000
7b PhenylpropylAbsentAbsent8.47

Kₑ (Equilibrium Dissociation Constant for an antagonist): Determined from the IC₅₀ value in a functional assay. It represents the concentration of antagonist that would occupy 50% of the receptors at equilibrium if no agonist were present. A lower Kₑ value indicates greater antagonist potency.

Signaling Pathway and Experimental Workflow

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade.[2] The receptor couples to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit the enzyme adenylyl cyclase.[3] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] Antagonists like the this compound analogs block the agonist from binding to the receptor, thereby preventing this signaling cascade.

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) Gi Gαi/o (inactive) MOR->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP (decreased) AC->cAMP Converts Gi->AC Inhibits Agonist Opioid Agonist (e.g., DAMGO) Agonist->MOR Activates Antagonist Antagonist (e.g., Naltrexone) Antagonist->MOR Blocks ATP ATP

Mu-Opioid Receptor G-protein signaling cascade.
Experimental Workflow: [³⁵S]GTPγS Binding Assay

This functional assay determines the antagonist potency by measuring the inhibition of agonist-stimulated G-protein activation. It utilizes [³⁵S]GTPγS, a non-hydrolyzable GTP analog, which binds to activated Gα subunits.[4]

GTPgS_Workflow cluster_workflow [³⁵S]GTPγS Binding Assay Workflow P1 Prepare cell membranes expressing MOR P2 Incubate membranes with test antagonist (varied conc.) P1->P2 P3 Add fixed concentration of MOR agonist (e.g., DAMGO) P2->P3 P4 Add [³⁵S]GTPγS and GDP to initiate G-protein activation P3->P4 P5 Incubate to allow for [³⁵S]GTPγS binding P4->P5 P6 Terminate reaction via rapid filtration P5->P6 P7 Quantify bound [³⁵S]GTPγS using scintillation counting P6->P7 P8 Calculate IC₅₀ and Kₑ values P7->P8

Workflow for determining antagonist potency.

Experimental Protocols

Radioligand Binding Assay for Kᵢ Determination

This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the mu-opioid receptor.

  • Objective: To determine the Kᵢ of a test compound at the human mu-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-hMOR cells).

    • Radioligand: A tritiated ([³H]) ligand with high affinity for the MOR, such as [³H]DAMGO.[5]

    • Test Compound: The novel this compound analog or Naltrexone.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone.[5]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Apparatus: 96-well plates, cell harvester with glass fiber filters, and a scintillation counter.[6]

  • Procedure:

    • Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer. Prepare serial dilutions of the test compound.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]DAMGO (typically at its Kₑ value), and varying concentrations of the test compound in triplicate.[5] Include wells for total binding (no test compound) and non-specific binding (with excess Naloxone).

    • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[5]

    • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.[6]

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1]

[³⁵S]GTPγS Binding Assay for Functional Antagonist Potency (Kₑ)

This functional assay measures the ability of an antagonist to inhibit agonist-induced G-protein activation.

  • Objective: To determine the functional antagonist potency (Kₑ) of a test compound.

  • Materials:

    • Receptor Source: Cell membranes expressing the MOR.

    • Agonist: A known MOR agonist, such as DAMGO.

    • Radioligand: [³⁵S]GTPγS.

    • Other Reagents: GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with various concentrations of the test antagonist for 15-30 minutes at 30°C.[7]

    • Agonist Stimulation: Add a fixed concentration of the MOR agonist (typically its EC₈₀ concentration) to stimulate the receptor.

    • Reaction Initiation: Add a solution containing [³⁵S]GTPγS (e.g., ~0.1 nM) and GDP (e.g., 10-30 µM) to each well to initiate the binding reaction.[7]

    • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow for agonist-stimulated [³⁵S]GTPγS binding.[7]

    • Termination and Filtration: Stop the reaction by rapid filtration through GF/C filter plates and wash with ice-cold buffer.

    • Quantification: Dry the filter plate and measure the radioactivity using a microplate scintillation counter.[7]

    • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀). The Kₑ is then calculated using the Cheng-Prusoff equation, adapted for functional antagonism.

References

Reproducibility of published synthesis methods for 4-(3-Hydroxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. 4-(3-Hydroxyphenyl)piperidine is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two published methods for the synthesis of this important compound, focusing on reproducibility, yield, and reaction conditions.

Comparison of Synthetic Methods

Two primary routes for the synthesis of this compound are prevalent in the literature: the catalytic hydrogenation of a pyridinium salt precursor and the O-demethylation of a methoxy-protected intermediate. Below is a summary of the key quantitative data associated with each method.

ParameterMethod 1: Catalytic HydrogenationMethod 2: O-Demethylation
Starting Material 3-(Pyridin-4-yl)phenol4-(3-Methoxyphenyl)piperidine
Key Reagents H₂, Platinum(IV) oxide (PtO₂)Hydrobromic acid (HBr) or Boron tribromide (BBr₃)
Solvent Acetic acidAcetic acid or Dichloromethane
Reaction Temperature Room TemperatureReflux (HBr) or 0 °C to Room Temp (BBr₃)
Reaction Time 12-24 hours4-12 hours
Reported Yield Moderate to highHigh
Purity of Product High after recrystallizationHigh after workup and purification

Experimental Protocols

Method 1: Catalytic Hydrogenation of 3-(Pyridin-4-yl)phenol

This method involves the reduction of the pyridine ring of 3-(pyridin-4-yl)phenol to the corresponding piperidine.

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3-(pyridin-4-yl)phenol in glacial acetic acid.

  • Add a catalytic amount of platinum(IV) oxide (Adam's catalyst).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: O-Demethylation of 4-(3-Methoxyphenyl)piperidine

This approach involves the cleavage of the methyl ether of the precursor, 4-(3-methoxyphenyl)piperidine, to reveal the desired hydroxyl group.

Procedure using Hydrobromic Acid (HBr):

  • To a round-bottom flask, add 4-(3-methoxyphenyl)piperidine and an excess of concentrated hydrobromic acid (typically 48%).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., concentrated sodium hydroxide solution) while cooling in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Purification can be performed by recrystallization.

Procedure using Boron Tribromide (BBr₃):

  • Dissolve 4-(3-methoxyphenyl)piperidine in an anhydrous solvent such as dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide in dichloromethane (typically 1 M) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Carefully quench the reaction by slowly adding methanol, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Method Selection

The choice between these two synthetic methods will depend on several factors, including the availability of starting materials, desired scale of the reaction, and the equipment available. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G start Start: Need to synthesize This compound sm_avail Are starting materials readily available? start->sm_avail pyr_phenol_avail Is 3-(Pyridin-4-yl)phenol available? sm_avail->pyr_phenol_avail Yes consider_alt Consider alternative synthesis of starting material sm_avail->consider_alt No methoxy_piperidine_avail Is 4-(3-Methoxyphenyl)piperidine available? pyr_phenol_avail->methoxy_piperidine_avail No equipment Is hydrogenation equipment available? pyr_phenol_avail->equipment Yes demethylation Method 2: O-Demethylation methoxy_piperidine_avail->demethylation Yes methoxy_piperidine_avail->consider_alt No hydrogenation Method 1: Catalytic Hydrogenation scale What is the desired scale? hydrogenation->scale demethylation->scale large_scale Large Scale scale->large_scale Hydrogenation may be more cost-effective small_scale Small Scale scale->small_scale Demethylation offers milder options (BBr3) equipment->methoxy_piperidine_avail No equipment->hydrogenation Yes

Caption: Workflow for selecting a synthesis method.

This guide provides a foundational comparison to aid researchers in selecting a suitable and reproducible method for the synthesis of this compound. The choice of method will ultimately be guided by the specific constraints and requirements of the laboratory and the intended application of the final compound.

Safety Operating Guide

Safe Disposal of 4-(3-Hydroxyphenyl)piperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-(3-Hydroxyphenyl)piperidine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety Precautions and Spill Management

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][3]

In the event of a spill, immediately evacuate personnel to a safe area.[1] Remove all sources of ignition and use non-sparking tools for cleanup, as vapors may form explosive mixtures with air.[1] Prevent the spill from entering drains or waterways.[1][3][4] Absorb the spilled material with an inert, non-combustible material such as sand or diatomaceous earth, then collect it into a suitable, closed container for disposal.[4][5]

II. Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled in accordance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound. This includes surplus or non-recyclable solutions, contaminated solids, and used containers.

  • Do not mix this waste with other chemical waste streams. Keep the chemical in its original or a suitable, labeled, and closed container for disposal.[1][3]

Step 2: Container Management

  • For Empty Containers:

    • Containers can be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and treated as chemical waste.

    • After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill, if permitted by local regulations.[1]

    • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]

  • For Uncleaned Containers:

    • Handle uncleaned containers as you would the product itself.

Step 3: Disposal of Chemical Waste

  • Primary Recommendation: Engage a licensed professional waste disposal company to handle the disposal of this compound waste.[3]

  • Alternative Method (subject to local regulations and facility capabilities): For small quantities, a potential method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by qualified personnel in a properly equipped facility.

  • Discharge into the environment must be strictly avoided.[1] Do not let the chemical enter drains or sewer systems.[1][3][5]

III. Quantitative Data for Disposal

The safety data sheets reviewed did not provide specific quantitative limits (e.g., concentration thresholds) for the disposal of this compound. The primary guidance is to treat all concentrations as hazardous waste and to dispose of them in accordance with regulations.

ParameterGuidelineCitation
Waste Concentration Not specified. Treat all surplus and contaminated materials as hazardous waste.
Container Rinsing Triple-rinse (or equivalent).[1]
Incineration Controlled incineration with flue gas scrubbing is a possible option for combustible packaging. For the chemical itself, incineration in a chemical scrubber after dissolution in a combustible solvent may be an option.[1][3]
Environmental Release Prohibited. Discharge into drains or the environment must be avoided.[1][3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated (this compound) waste_type Identify Waste Type start->waste_type liquid_waste Surplus or Contaminated Liquid Waste waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste (e.g., PPE, absorbent) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container segregate Segregate and Label in Closed Containers[1][3][4] liquid_waste->segregate solid_waste->segregate rinse Triple-Rinse Container?[1] empty_container->rinse disposal_company Contact Licensed Waste Disposal Company[4] segregate->disposal_company collect_rinsate Collect Rinsate as Liquid Waste rinse->collect_rinsate Yes puncture Puncture to Prevent Reuse[1] rinse->puncture No (handle as product) collect_rinsate->segregate landfill Dispose in Sanitary Landfill (if permitted)[1] puncture->landfill incineration Controlled Incineration (if available)[1][4] disposal_company->incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Hydroxyphenyl)piperidine
Reactant of Route 2
4-(3-Hydroxyphenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.